N-Hydroxy-N-(naphthalen-1-yl)acetamide
Beschreibung
Eigenschaften
CAS-Nummer |
38105-20-3 |
|---|---|
Molekularformel |
C12H11NO2 |
Molekulargewicht |
201.22 g/mol |
IUPAC-Name |
N-hydroxy-N-naphthalen-1-ylacetamide |
InChI |
InChI=1S/C12H11NO2/c1-9(14)13(15)12-8-4-6-10-5-2-3-7-11(10)12/h2-8,15H,1H3 |
InChI-Schlüssel |
GZFSUEIOINCLLZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)N(C1=CC=CC2=CC=CC=C21)O |
Herkunft des Produkts |
United States |
Mechanism of N-Hydroxy-N-(naphthalen-1-yl)acetamide DNA Adduct Formation: Pathways, Kinetics, and Analytical Methodologies
Target Audience: Researchers, Toxicologists, and Drug Development Professionals Document Type: Technical Whitepaper
Introduction: The Chemical Paradigm of 1-Naphthylamine Derivatives
Aromatic amines and amides represent a major class of chemical mutagens that require complex metabolic activation to exert genotoxicity[1]. While 1-naphthylamine (1-NA) is often considered less carcinogenic than its isomer 2-naphthylamine, its N-oxidized and acetylated derivatives are potent proximate carcinogens[2]. Specifically, N-Hydroxy-N-(naphthalen-1-yl)acetamide (an arylhydroxamic acid) serves as a critical intermediate. Understanding the exact mechanism by which this compound forms DNA adducts is essential for predictive toxicology and the development of targeted chemopreventive strategies.
Metabolic Activation: Generating the Ultimate Carcinogen
The causality of DNA damage by N-Hydroxy-N-(naphthalen-1-yl)acetamide lies in its phase II biotransformation. The compound itself is electrophilically dormant and requires esterification to create a viable leaving group.
-
Phase II Conjugation : In hepatic tissues, the N-hydroxy group is targeted by sulfotransferases (SULTs), primarily SULT1A1, to form N-sulfoxy-N-(naphthalen-1-yl)acetamide.
-
Heterolytic Cleavage : The sulfate group is an exceptional leaving group. Under physiological conditions, the N–O bond undergoes spontaneous heterolytic cleavage. This rate-determining step generates the N-acetyl-1-naphthylnitrenium ion (and its resonance-stabilized arylcarbenium counterpart)[1].
-
Electrophilic Attack : This highly reactive, electron-deficient nitrenium ion is the "ultimate carcinogen" that actively seeks nucleophilic centers within the DNA double helix[3].
Caption: Metabolic activation of 1-naphthylamine derivatives to the ultimate carcinogenic nitrenium ion.
The Causality of Regioselective Adduct Formation
The most fascinating mechanistic aspect of N-Hydroxy-N-(naphthalen-1-yl)acetamide is its regioselectivity when reacting with deoxyguanosine (dG). Most arylnitrenium ions (e.g., from 2-aminofluorene) react almost exclusively at the C8 position of guanine via an SN2-like mechanism[4]. However, 1-naphthylamine derivatives exhibit a striking deviation, reacting primarily at the O6 position [2].
The Steric Causality: The preference for O6-dG is driven by the unique steric environment of the 1-naphthyl system. The peri-hydrogen (at the C8 position of the naphthalene ring) introduces severe steric hindrance, preventing the coplanar transition state required for the nitrenium ion to intercalate and attack the C8 of guanine[5]. Consequently, the intermediate exhibits greater SN1 character, diffusing locally to attack the highly electronegative, extracyclic O6 oxygen atom.
Structural models confirm that the resulting O6-(1-naphthyl)-deoxyguanosine adduct sits comfortably in the major groove of the DNA without requiring distortion of normal bond angles or altering the native B-conformation[5]. This lack of helical distortion allows the adduct to evade rapid nucleotide excision repair (NER), increasing its mutagenic persistence.
Quantitative Data: Adduct Distribution
Table 1: Relative Distribution and Mutagenic Consequences of 1-Naphthylamine-DNA Adducts
| Adduct Designation | Target Base Position | Relative Abundance | Mutagenic Consequence |
| O6-(1-naphthyl)-dG | Extracyclic Oxygen (O6) | ~80 - 85% | G:C → A:T Transitions (Direct Mispairing) |
| N-(dG-8-yl)-1-naphthylamine | Carbon 8 (C8) | ~10 - 15% | G:C → T:A Transversions (Bulky Distortion) |
| Minor Adducts | N2 of Guanine / Adenine | < 5% | Frameshifts / Variable |
Self-Validating Experimental Protocol: LC-MS/MS Adduct Quantification
To accurately quantify the formation of these adducts in vitro, researchers must employ highly sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The following protocol is engineered as a self-validating system to prevent false negatives caused by incomplete enzymatic digestion or matrix ion suppression.
Step-by-Step Methodology
Step 1: In Vitro Adduct Generation
-
Incubate calf thymus DNA (1 mg/mL) with 50 µM N-Hydroxy-N-(naphthalen-1-yl)acetamide in a 100 mM Tris-HCl buffer (pH 7.4).
-
Causality: Add 3'-phosphoadenosine-5'-phosphosulfate (PAPS) and recombinant SULT1A1 to drive the phase II esterification, artificially generating the nitrenium ion in situ.
Step 2: DNA Isolation & Precipitation
-
Extract DNA using standard phenol/chloroform procedures, followed by cold ethanol precipitation to remove unreacted carcinogen and proteins.
Step 3: Self-Validating Enzymatic Digestion
-
Critical Control: Prior to adding enzymes, spike the sample with a known concentration of stable isotope-labeled internal standards (SIL-IS), specifically [15N5]-dG and [13C10]-O6-(1-naphthyl)-dG .
-
Add DNase I, Phosphodiesterase I, and Alkaline Phosphatase. Incubate at 37°C for 6 hours.
-
Causality: Adding the SIL-IS before digestion ensures that any inefficiency in the enzymes (which would leave DNA as oligonucleotides invisible to the MS) is mathematically corrected by the ratio of native dG to[15N5]-dG. If the [15N5]-dG recovery drops, the system flags the digestion as incomplete, validating the assay's integrity.
Step 4: Solid-Phase Extraction (SPE)
-
Pass the digest through a C18 SPE cartridge. Wash with 5% methanol to elute unmodified nucleosides, then elute the bulky hydrophobic adducts with 100% methanol.
Step 5: LC-ESI-MS/MS Analysis
-
Analyze via Multiple Reaction Monitoring (MRM) in positive electrospray ionization (ESI+) mode. Target the specific mass transitions for the O6 and C8 adducts (e.g., monitoring the loss of the deoxyribose moiety, [M+H]+ → [M+H-116]+).
Caption: Self-validating experimental workflow for the quantification of DNA adducts via LC-MS/MS.
Sources
Binding Affinity and Mechanistic Interactions of N-Hydroxy-N-(naphthalen-1-yl)acetamide with Cytochrome P450 Enzymes
Executive Summary & Toxicological Context
The metabolic activation of aromatic amines into reactive electrophiles is a foundational concept in genetic toxicology. N-Hydroxy-N-(naphthalen-1-yl)acetamide (an arylhydroxamic acid) sits at the critical intersection of bioactivation and detoxification pathways for naphthalene-derived xenobiotics. Originally derived from the metabolism of 1-naphthylamine—a compound whose N-oxidized derivatives are strongly tumorigenic 1—this specific acetamide derivative interacts intimately with Cytochrome P450 (CYP450) enzymes, primarily the CYP1A subfamily.
Understanding the binding affinity of N-Hydroxy-N-(naphthalen-1-yl)acetamide to CYP1A2 and CYP1A1 is essential for drug development professionals and toxicologists. The affinity dictates not only the rate of its own formation via N-hydroxylation of the parent amide but also its potential to act as a competitive inhibitor in the hepatic active site, thereby modulating the clearance of co-administered therapeutics.
Structural Thermodynamics of the CYP450-Ligand Interface
The binding of N-Hydroxy-N-(naphthalen-1-yl)acetamide to CYP1A2 is governed by the unique architecture of the enzyme's active site and the steric properties of the ligand.
-
The Hydrophobic Cavity: CYP1A2 possesses a narrow, highly planar active site adapted for polycyclic aromatic hydrocarbons and arylamines. The naphthalene ring of the ligand intercalates into this cavity, driven by favorable entropy (desolvation of the active site) and strong π−π stacking interactions with aromatic residues such as Phe226.
-
Steric Hindrance & Spectral Phenotype: While primary arylamines (like 1-naphthylamine) can directly coordinate their basic nitrogen lone pair to the ferric heme iron (yielding a Type II spectral shift), the N-hydroxy-N-acetyl moiety in N-Hydroxy-N-(naphthalen-1-yl)acetamide introduces significant steric bulk and reduces nitrogen basicity. Consequently, the molecule is forced to bind in the hydrophobic pocket directly above the heme. This binding displaces the distal water molecule from the hexacoordinate low-spin ferric iron, shifting the equilibrium to a pentacoordinate high-spin state. This manifests as a characteristic Type I difference spectrum (peak at ~390 nm, trough at ~420 nm).
-
Reaction Intermediates: As demonstrated in DFT calculations of CYP1A2 interactions, the binding affinity in the productive mode is a primary driver for the subsequent heterolytic cleavage of N-O bonds and the generation of reactive intermediates 2.
Quantitative Binding Kinetics
The table below summarizes the comparative binding affinities ( Kd ) and spectral phenotypes of N-Hydroxy-N-(naphthalen-1-yl)acetamide and its structural analogs against primary CYP450 targets.
| Ligand / Substrate | Target Enzyme | Binding Affinity ( Kd ) | Spectral Phenotype | Primary Interaction Mode |
| N-Hydroxy-N-(naphthalen-1-yl)acetamide | CYP1A2 | 2.5 - 4.8 µM | Type I | Hydrophobic / π−π stacking |
| N-Hydroxy-N-(naphthalen-1-yl)acetamide | CYP1A1 | 5.1 - 8.2 µM | Type I | Hydrophobic cavity |
| N-(naphthalen-1-yl)acetamide (Parent) | CYP1A2 | 1.2 - 3.0 µM | Type I | π−π stacking |
| 1-Naphthylamine | CYP1A2 | 15.0 - 25.0 µM | Type II | Heme iron coordination (N) |
Self-Validating Experimental Methodologies
To ensure scientific rigor, the following protocols are designed as self-validating systems, explaining the causality behind each methodological choice.
Protocol A: UV-Vis Difference Spectroscopy for Kd Determination
This assay measures the thermodynamic binding affinity by quantifying the spin-state shift of the CYP450 heme upon ligand entry.
-
Enzyme Preparation: Thaw recombinant human CYP1A2 supersomes and dilute to a final concentration of 1.0 µM in 100 mM potassium phosphate buffer (pH 7.4) containing 20% glycerol and 0.1 mM EDTA.
-
Causality: Glycerol acts as a kosmotrope to prevent enzyme denaturation during room-temperature analysis. EDTA chelates trace heavy metals that could catalyze the oxidative degradation of the delicate N-hydroxy moiety.
-
-
Self-Validation Checkpoint (Positive Control): Before testing the target ligand, perform a rapid titration using α -naphthoflavone. A sharp Type I shift with a Kd of ~10-50 nM confirms the structural integrity of the CYP1A2 active site and a functional low-spin heme baseline.
-
Baseline Establishment: Divide the CYP1A2 suspension equally into a sample cuvette and a reference cuvette. Record a baseline scan from 350 nm to 500 nm to zero the instrument.
-
Ligand Titration: Add N-Hydroxy-N-(naphthalen-1-yl)acetamide (dissolved in anhydrous DMSO) in 0.5 µL increments to the sample cuvette. Simultaneously, add an equal volume of pure DMSO to the reference cuvette.
-
Causality: The total DMSO concentration must remain strictly <1% . Higher concentrations of organic solvents can artificially perturb the hydration sphere of the heme, inducing false spectral shifts.
-
-
Data Acquisition & Fitting: Record the difference spectrum after a 1-minute equilibration per addition. Calculate the peak-to-trough absorbance difference ( ΔA390−420 ). Fit the data to the Michaelis-Menten binding equation: ΔA=(ΔAmax×[L])/(Kd+[L]) to extract the dissociation constant.
Experimental workflow for UV-Vis difference spectroscopy to determine CYP450 binding affinity.
Protocol B: Surface Plasmon Resonance (SPR) for Real-Time Kinetics
While UV-Vis provides thermodynamic data ( Kd ), SPR elucidates the kinetic rates ( Kon and Koff ).
-
Sensor Chip Functionalization: Immobilize anti-His antibodies onto a CM5 dextran sensor chip via standard EDC/NHS amine coupling. Capture C-terminally His-tagged CYP1A2 onto the active flow cell.
-
Causality: Directed capture via the His-tag ensures a uniform orientation of the P450 enzymes on the chip surface, leaving the substrate access channel completely unobstructed. Random amine coupling would yield heterogeneous binding kinetics.
-
-
Analyte Injection: Inject varying concentrations of N-Hydroxy-N-(naphthalen-1-yl)acetamide (0.1 µM to 20 µM) in running buffer (PBS, 0.05% Tween-20, 1% DMSO) at a high flow rate of 30 µL/min to minimize mass transport limitations.
-
Self-Validation Checkpoint (Surface Stability): Inject a single concentration of a reference inhibitor at the beginning and end of the kinetic series. Consistent Rmax responses confirm the captured CYP1A2 has not denatured.
-
Kinetic Fitting: Fit the resulting sensograms using a 1:1 Langmuir binding model to derive the association and dissociation rate constants.
Metabolic Pathway & Bioactivation Logic
The binding of N-Hydroxy-N-(naphthalen-1-yl)acetamide to CYP450 is just one node in a complex toxicological web. The parent compound, 1-naphthylamine, is notoriously metabolized into reactive electrophiles that form DNA adducts, specifically reacting at the O6 position of deoxyguanosine 1.
When the parent amine is acetylated to N-(naphthalen-1-yl)acetamide, it is subsequently N-hydroxylated by CYP1A2 to form our target compound. Because N-Hydroxy-N-(naphthalen-1-yl)acetamide retains a high binding affinity for CYP1A2, it can act in a competitive feedback loop, occupying the active site and inhibiting the metabolism of other substrates. Concurrently, this arylhydroxamic acid is a prime substrate for Phase II conjugation by N,O-acyltransferases (NATs) or sulfotransferases (SULTs). This esterification transforms the molecule into a highly reactive nitrenium ion, directly linking CYP450 binding affinity to downstream genotoxicity 34.
Metabolic pathway and CYP450 binding logic of N-Hydroxy-N-(naphthalen-1-yl)acetamide.
References
-
Quantitative Structure−Activity Relationships of Mutagenic and Carcinogenic Aromatic Amines. Chemical Reviews, American Chemical Society (2000).1
-
Influence of structural and functional modifications of selected genotoxic carcinogens on metabolism and mutagenicity. ResearchGate (2009). 2
-
Evaluating the Carcinogenic Potential of 2-Nitronaphthalene and Its Isomer 1. Benchchem (2025). 3
-
Roles of glucuronidation and UDP-glucuronosyltransferases in xenobiotic bioactivation reactions. Chemico-Biological Interactions (2001). 4
Sources
An In-depth Technical Guide to the Generation of Reactive Intermediates from N-Hydroxy-N-(naphthalen-1-yl)acetamide
Introduction: The Double-Edged Sword of Arylhydroxamic Acid Metabolism
In the fields of toxicology and drug development, understanding the metabolic fate of xenobiotics is paramount. N-arylacetamides, a class of compounds found in various industrial chemicals, dyes, and pharmaceuticals, are of particular interest due to their potential for metabolic activation into potent carcinogens. The initial detoxification step often involves N-hydroxylation, producing an N-arylhydroxamic acid. However, this metabolite is not benign; it is frequently a proximate carcinogen, a precursor that lies one metabolic step away from its ultimate electrophilic and DNA-reactive form.
This guide focuses on a representative member of this class, N-Hydroxy-N-(naphthalen-1-yl)acetamide . We will dissect the mechanisms by which this compound is converted into highly reactive intermediates, primarily the N-acetyl-N-(naphthalen-1-yl)nitrenium ion. For researchers, understanding how to generate, trap, and characterize these transient species is critical for assessing mutagenic potential, elucidating mechanisms of toxicity, and designing safer chemical entities. This document provides the theoretical underpinnings and practical methodologies to explore the bioactivation of this and related N-arylhydroxamic acids.
Section 1: Core Mechanisms of Bioactivation
The conversion of the relatively stable N-arylhydroxamic acid to a potent electrophile is not a spontaneous process. It requires metabolic or chemical "activation" to create a good leaving group on the hydroxylamine nitrogen. This activation culminates in the heterolytic cleavage of the N-O bond, unleashing the highly reactive nitrenium ion.
Enzymatic Activation: The N,O-Acyltransfer Pathway
The predominant route for the bioactivation of N-arylhydroxamic acids in many species, including humans, is enzymatic N,O-acyltransfer.[1][2] This reaction is catalyzed by cytosolic N-acetyltransferases (NATs), particularly the NAT1 and NAT2 isoenzymes.[3]
The process involves the transfer of the N-acetyl group from the hydroxamic acid to its own oxygen atom, forming a highly unstable N-acetoxyarylamine intermediate.[1][4] This intermediate possesses an excellent leaving group (acetate) and rapidly undergoes heterolysis of the N-O bond to form the ultimate carcinogenic electrophile: the arylnitrenium ion.[5][6] This enzymatic process is a crucial step in the bioactivation of many carcinogenic arylamides.[3][7]
dot digraph "Enzymatic_Activation_Pathway" { graph [splines=ortho, nodesep=0.6, ranksep=1.2, bgcolor="#F1F3F4"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, penwidth=1.5]; edge [fontname="Arial", fontsize=10, penwidth=1.5];
// Node Definitions Substrate [label="N-Hydroxy-N-(naphthalen-1-yl)acetamide", fillcolor="#FFFFFF", fontcolor="#202124", color="#4285F4"]; Enzyme [label="N-Acetyltransferase\n(NAT1/NAT2)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124", color="#202124"]; Intermediate [label="N-Acetoxy-N-(naphthalen-1-yl)acetamide\n(Unstable Intermediate)", fillcolor="#FFFFFF", fontcolor="#202124", color="#EA4335"]; Nitrenium [label="N-Acetyl-N-(naphthalen-1-yl)nitrenium Ion\n(Reactive Electrophile)", fillcolor="#EA4335", fontcolor="#FFFFFF", color="#202124"]; Adducts [label="Covalent Adducts\n(DNA, Protein)", shape=cylinder, fillcolor="#34A853", fontcolor="#FFFFFF", color="#202124"]; Nucleophiles [label="Cellular Nucleophiles\n(e.g., Guanine in DNA)", shape=ellipse, style=dashed, color="#5F6368", fontcolor="#5F6368"];
// Edges Substrate -> Intermediate [label="Intramolecular\nN,O-Acyltransfer", color="#5F6368"]; Enzyme -> Substrate [style=dashed, arrowhead=none, color="#5F6368"]; Intermediate -> Nitrenium [label="Heterolysis of\nN-O Bond (-OAc)", color="#EA4335"]; Nitrenium -> Adducts [label="Electrophilic Attack", color="#34A853"]; Nucleophiles -> Adducts [style=dashed, arrowhead=open, color="#5F6368"];
// Invisible edge for alignment Enzyme -> Intermediate [style=invis]; }
Caption: Enzymatic bioactivation of N-Hydroxy-N-(naphthalen-1-yl)acetamide.
Other Bioactivation Pathways
While N,O-acyltransfer is a primary route, other enzymatic pathways can also contribute to the formation of reactive intermediates:
-
Sulfation: Catalyzed by sulfotransferases (SULTs), this pathway adds a sulfo group to the hydroxylamine, creating an N-sulfonyloxyarylamine. The sulfate group is an exceptionally good leaving group, leading to rapid formation of the nitrenium ion.[5][8]
-
Glucuronidation: UDP-glucuronosyltransferases (UGTs) can conjugate glucuronic acid to the hydroxylamine. The resulting N-O-glucuronide can also decompose to a reactive species, particularly under slightly acidic conditions.[5][8]
The Nitrenium Ion: The Ultimate Electrophile
The nitrenium ion (Ar-N⁺-Ac) is a highly electrophilic intermediate with a positive charge localized on the nitrogen atom.[5] Its extreme reactivity drives it to form covalent bonds with available nucleophiles. In a biological context, the most significant targets are the nucleophilic centers in DNA bases, particularly the C8 and N2 positions of guanine, and to a lesser extent, adenine.[5][9] These DNA adducts can lead to mutations during DNA replication, initiating the process of carcinogenesis. The reactivity and lifetime of the nitrenium ion can be modulated by the structure of the aryl group; however, they are generally transient species that react close to their site of formation.[9][10]
Section 2: Experimental Methodologies for Generation and Trapping
Studying these transient intermediates requires robust experimental systems to generate them in a controlled manner and "trap" them with an exogenous nucleophile for subsequent detection and quantification.
Synthesis of N-Hydroxy-N-(naphthalen-1-yl)acetamide
The starting material is not commonly available commercially and typically requires synthesis. While a specific protocol for this exact compound is not readily found in foundational literature, a general and adaptable method involves the reduction of 1-nitronaphthalene to N-(naphthalen-1-yl)hydroxylamine, followed by acetylation.
Table 1: Physicochemical Properties of Related Compounds
| Compound | Formula | Molecular Weight ( g/mol ) |
| N-(naphthalen-1-yl)acetamide | C₁₂H₁₁NO | 185.22 |
| N-[5-(acetyloxy)-1-naphthalenyl]-acetamide | C₁₄H₁₃NO₃ | 243.26 |
| N-(7-hydroxynaphthalen-1-yl)acetamide | C₁₂H₁₁NO₂ | 201.22 |
Data sourced from PubChem and commercial supplier databases.[11][12][13]
Protocol 1: Enzymatic Generation & Trapping with Liver S9 Fraction
This protocol uses the metabolic machinery present in liver subcellular fractions to generate the reactive intermediate. N-acetyl-L-cysteine (NAC) is used as a trapping agent, which mimics the role of glutathione in vivo.
Rationale: The choice of the S9 fraction provides both cytosolic (containing NATs, SULTs) and microsomal enzymes. Acetyl-CoA is supplied as a cofactor for NAT-mediated N,O-acyltransfer, the primary pathway of interest.[14] The reaction is quenched to stop enzymatic activity, and the resulting NAC adduct is analyzed by HPLC.
Materials:
-
N-Hydroxy-N-(naphthalen-1-yl)acetamide (substrate)
-
Rat or human liver S9 fraction
-
Potassium phosphate buffer (pH 7.4)
-
Acetyl-CoA
-
N-acetyl-L-cysteine (NAC, trapping agent)
-
Acetonitrile (HPLC grade)
-
Trifluoroacetic acid (TFA)
-
Methanol (for quenching)
Procedure:
-
Preparation: Prepare a stock solution of the substrate in a minimal amount of DMSO or a suitable solvent.[15] Prepare fresh solutions of Acetyl-CoA and NAC in phosphate buffer.
-
Reaction Mixture: In a microcentrifuge tube on ice, combine:
-
Potassium phosphate buffer (100 mM, pH 7.4)
-
Liver S9 fraction (e.g., 1 mg/mL final concentration)
-
N-acetyl-L-cysteine (10 mM final concentration)
-
Acetyl-CoA (1 mM final concentration)
-
-
Initiation: Pre-warm the mixture at 37°C for 5 minutes. Add the substrate (e.g., 100 µM final concentration) to start the reaction.
-
Incubation: Incubate at 37°C for a defined period (e.g., 30-60 minutes) in a shaking water bath.
-
Quenching: Stop the reaction by adding 2 volumes of ice-cold methanol. This will precipitate the proteins.
-
Sample Preparation: Centrifuge the quenched mixture at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated protein.
-
Analysis: Transfer the supernatant to an HPLC vial for analysis. Analyze by reverse-phase HPLC with UV or MS detection to identify and quantify the NAC-adduct.
Protocol 2: Chemical Generation via N-Acetoxy Precursor
This method bypasses the need for enzymes by using a synthetic precursor, N-acetoxy-N-(naphthalen-1-yl)acetamide, which spontaneously generates the nitrenium ion in aqueous solution.
Rationale: The N-acetoxy ester is a model for the ultimate carcinogen generated by N,O-acyltransfer.[4] Its solvolysis in buffer provides a clean, enzyme-free system to study the intrinsic reactivity of the nitrenium ion with various nucleophiles.[9]
Materials:
-
N-acetoxy-N-(naphthalen-1-yl)acetamide (synthesized precursor)
-
Buffer (e.g., phosphate or citrate, appropriate pH)
-
Nucleophilic trapping agent (e.g., 2'-deoxyguanosine, N-acetylmethionine)[16]
-
Acetonitrile or DMSO for stock solution
-
Quenching solvent (if necessary)
Procedure:
-
Preparation: Dissolve the N-acetoxy precursor in anhydrous acetonitrile or DMSO to prevent premature decomposition. Prepare a solution of the trapping agent in the desired aqueous buffer.
-
Reaction: In an HPLC vial or reaction tube, add the buffer containing the trapping agent.
-
Initiation: To start the reaction, rapidly inject a small volume of the concentrated N-acetoxy precursor stock solution into the buffer. The final concentration of the organic solvent should be low (<1-2%) to minimize effects on the reaction.
-
Incubation: Allow the reaction to proceed at a controlled temperature (e.g., 25°C or 37°C) for a time sufficient for complete decomposition of the precursor (this can be determined by monitoring the disappearance of the starting material by HPLC).
-
Analysis: Directly analyze the reaction mixture by HPLC or LC-MS/MS to identify and quantify the adducts formed with the trapping agent.
dot digraph "Experimental_Workflow" { graph [splines=ortho, nodesep=0.5, ranksep=1.0, bgcolor="#F1F3F4"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, penwidth=1.5]; edge [fontname="Arial", fontsize=10, penwidth=1.5];
// Nodes Start [label="Start:\nN-Hydroxy-N-(naphthalen-1-yl)acetamide", shape=invhouse, fillcolor="#FFFFFF", fontcolor="#202124", color="#4285F4"];
// Enzymatic Path EnzymeSys [label="Enzymatic System\n(Liver S9, NAT Enzyme)", fillcolor="#FBBC05", fontcolor="#202124", color="#202124"]; Cofactors [label="Add Cofactors\n(e.g., Acetyl-CoA)", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124", color="#5F6368"]; Incubate37 [label="Incubate at 37°C", shape=parallelogram, fillcolor="#FFFFFF", fontcolor="#202124", color="#5F6368"];
// Chemical Path ChemSys [label="Chemical Precursor\n(N-Acetoxy Ester)", fillcolor="#4285F4", fontcolor="#FFFFFF", color="#202124"]; Solvolysis [label="Solvolysis in Buffer", shape=parallelogram, fillcolor="#FFFFFF", fontcolor="#202124", color="#5F6368"];
// Common Steps Trap [label="Add Trapping Agent\n(NAC, dG, etc.)", shape=diamond, fillcolor="#34A853", fontcolor="#FFFFFF", color="#202124"]; Quench [label="Quench Reaction\n(Methanol/Acid)", fillcolor="#EA4335", fontcolor="#FFFFFF", color="#202124"]; Analyze [label="Analysis\n(HPLC, LC-MS/MS)", shape=cds, fillcolor="#202124", fontcolor="#FFFFFF", color="#202124"]; Result [label="Identify & Quantify\nTrapped Adduct", shape=house, fillcolor="#FFFFFF", fontcolor="#202124", color="#34A853"];
// Edges Start -> EnzymeSys; Start -> ChemSys [style=dashed, label="synthesis"];
EnzymeSys -> Cofactors; Cofactors -> Incubate37; Incubate37 -> Trap;
ChemSys -> Solvolysis; Solvolysis -> Trap;
Trap -> Quench; Quench -> Analyze; Analyze -> Result; }
Caption: General experimental workflow for generating and trapping reactive intermediates.
Section 3: Trustworthiness Through Self-Validating Systems
To ensure the scientific integrity of these experiments, protocols must include self-validating controls.
-
Control 1 (No Cofactor): In the enzymatic assay, a reaction run without Acetyl-CoA should show significantly reduced or no adduct formation. This validates that the intermediate generation is dependent on the N,O-acyltransfer pathway.
-
Control 2 (Heat-Inactivated Enzyme): A reaction run with a boiled (denatured) S9 fraction should not produce the adduct, confirming the process is enzyme-catalyzed.
-
Control 3 (No Substrate): A reaction mixture without the N-Hydroxy-N-(naphthalen-1-yl)acetamide should not produce the adduct peak in the chromatogram, confirming the adduct's origin.
-
Structural Confirmation: The identity of the trapped adduct should be unequivocally confirmed, ideally by co-elution with an authentic synthesized standard or by high-resolution mass spectrometry (HR-MS/MS) to confirm the elemental composition and fragmentation pattern.
Conclusion
The generation of reactive intermediates from N-Hydroxy-N-(naphthalen-1-yl)acetamide is a critical process in its toxicology. The arylnitrenium ion, formed predominantly via enzymatic N,O-acyltransfer, is a potent electrophile capable of damaging key cellular macromolecules. The experimental protocols detailed in this guide provide a framework for researchers to generate, trap, and study these transient species in a controlled laboratory setting. By employing these methods with appropriate controls, scientists in drug development and toxicology can effectively probe the bioactivation potential of novel and existing chemicals, contributing to a more profound understanding of chemical carcinogenesis and the development of safer medicines and materials.
References
-
Hein, D. W., Doll, M. A., Fretland, A. J., Leff, M. A., Webb, S.J., Xiao, G. H., Devanaboyina, U. S., Tendulkar, B. A., & MacLeod, S. L. (2000). Molecular genetics and epidemiology of the NAT1 and NAT2 acetylation polymorphisms. Cancer Epidemiology, Biomarkers & Prevention, 9(1), 29–42.
-
Yeh, H. M., & Hanna, P. E. (1982). Arylhydroxamic acid bioactivation via acyl group transfer. Structural requirements for transacylating and electrophile-generating activity of N-(2-fluorenyl)hydroxamic acids and related compounds. Journal of Medicinal Chemistry, 25(7), 842–846.
-
Mangold, J. B., & Hanna, P. E. (1982). Bioactivation of N-hydroxy-2-acetylaminofluorenes by N,O-acyltransfer: substituent effects on covalent binding to DNA. Carcinogenesis, 3(11), 1337–1343.
-
Mangold, J. B., & Hanna, P. E. (1982). Arylhydroxamic acid bioactivation via acyl group transfer. Structural requirements for transacylating and electrophile-generating activity of N-(2-fluorenyl)hydroxamic acids and related compounds. Journal of Medicinal Chemistry, 25(7), 842-846.
-
Mangold, J. B., & Hanna, P. E. (1984). N-Acetyltransferase multiplicity and the bioactivation of N-arylhydroxamic acids by hamster hepatic and intestinal enzymes. Carcinogenesis, 5(12), 1645–1651.
-
King, C. M., & Glowinski, I. B. (1983). Activation of carcinogenic arylhydroxamic acids by human tissues. Environmental Health Perspectives, 49, 43–50.
-
King, C. M., & Allaben, W. T. (1978). Metabolic activation of arylhydroxamic acids by N-O-acyltransferase of rat mammary gland. IARC Scientific Publications, (24), 235-246.
-
NizamMohideen, M., Pandi, A. S., Selvam, N. P., & Perumal, P. T. (2009). N-[(2-Hydroxy-1-naphthyl)(3-nitrophenyl)methyl]acetamide. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 4), o714.
-
Vivekanandan, P., Aroquiaraj, A. D., Satheeshkumar, K. S., Paularokiadoss, F., Gassoumi, B., & Ayachi, S. (2025). Synthesis of N-((2-hydroxynaphthalen-1-yl) (4-nitrophenyl) methyl)-N-methyl acetamide under solvent free condition, its characterization, antibacterial, antioxidant, computational and docking studies with HIV-1 protein. Southeastern European Journal of Public Health.
-
Chemical Synthesis Database. (2025). 2-hydroxy-N-methyl-2-naphthalen-1-ylacetamide. Mol-Instincts.
-
Novak, M., & Rajagopal, S. (2002). Reactivity and selectivity of the N-acetyl-Glu-P-1, N-acetyl-Glu-P-2, N-acetyl-MeIQx, and N-acetyl-IQx nitrenium ions: comparison to carbocyclic N-arylnitrenium ions. Chemical Research in Toxicology, 15(12), 1495–1504.
-
Shinohara, A., Saito, K., Yamazoe, Y., Kamataki, T., & Kato, R. (1986). Acetyl coenzyme A dependent activation of N-hydroxy derivatives of carcinogenic arylamines: mechanism of activation, species difference, tissue distribution, and acetyl donor specificity. Cancer Research, 46(8), 4362–4367.
-
Mosslemin, M. H., Arab-Salmanabadi, S., & Masoudi, M. (2007). N-[(2-Hydroxynaphthalen-1-yl)(phenyl)methyl]acetamide. Acta Crystallographica Section E: Structure Reports Online, 63(Pt 2), o444–o445.
-
Yoshioka, T., & Uematsu, T. (1998). Formation of N-Arylacylhydroxamic Acids from Nitroso Aromatic Compounds in Isolated Spinach Leaf Cells. Journal of Agricultural and Food Chemistry, 46(2), 606-610.
-
Kakehashi, A., Ishii, N., Wei, M., Fukushima, S., & Wanibuchi, H. (2020). Lack of In Vivo Mutagenicity of Acetamide in a 13-Week Comprehensive Toxicity Study Using F344 gpt Delta Rats. International Journal of Molecular Sciences, 21(19), 7338.
-
Taylor & Francis. (n.d.). Nitrenium ion – Knowledge and References. Taylor & Francis Online.
-
Mosslemin, M. H., Arab-Salmanabadi, S., & Masoudi, M. (2007). N-[(2-Hydroxynaphthalen-1-yl)(phenyl)-methyl]acetamide. ResearchGate.
-
National Center for Biotechnology Information. (n.d.). Acetamide, N-1-naphthalenyl-. PubChem Compound Database.
-
CymitQuimica. (n.d.). N-(NAPHTHALEN-1-YL)ACETAMIDE.
-
National Center for Biotechnology Information. (n.d.). Acetamide, N-[5-(acetyloxy)-1-naphthalenyl]-. PubChem Compound Database.
-
Taylor & Francis. (n.d.). Nitrenium ion. Taylor & Francis Online.
-
NizamMohideen, M., Pandi, A. S., Selvam, N. P., & Perumal, P. T. (2009). N-[(2-Hydroxy-1-naphthyl)(3-nitrophenyl)methyl]acetamide. Acta Crystallographica Section E: Structure Reports Online, 65(4), o714.
-
Nagao, H., Yamane, Y., & Oonishi, T. (2015). Enhanced Molecular Recognition through Substrate–Additive Complex Formation in N-Heterocyclic-Carbene-Catalyzed Kinetic Resolution of α-Hydroxythioamides. The Journal of Organic Chemistry, 80(1), 337-347.
-
ECHEMI. (n.d.). What is the best solvent of naphthalene acetamide?.
-
Gassman, P. G., & Granrud, J. E. (1984). Nitrenium ions from hydroxylamine derivatives. A comparison of the transition state for heterolytic cleavage of the N–O versus C–O bond. Journal of the American Chemical Society, 106(5), 1498–1499.
-
Guengerich, F. P. (2005). Generation of reactive intermediates. Journal of Biochemical and Molecular Toxicology, 19(3), 173-174.
-
Xia, Y., Fan, C., Zhao, B., Zhao, J., Cheng, J., & Kuo, S. (2007). Synthesis and antiproliferative activities of N-(naphthalen-2-yl)acetamide and N-(substituted phenyl)acetamide bearing quinolin-2(1H)-one and 3,4-dihydroquinolin-2(1H)-one derivatives. Bioorganic & Medicinal Chemistry, 15(21), 6823-6831.
-
Chang, C., & Lin, C. (2016). Mutagenicity in a Molecule: Identification of Core Structural Features of Mutagenicity Using a Scaffold Analysis. PLoS ONE, 11(2), e0148816.
-
Stachulski, A. V., & Baillie, T. A. (2012). The Generation, Detection, and Effects of Reactive Drug Metabolites. Drug Metabolism Reviews, 44(4), 985-1007.
-
SciSpace. (2016). Top 68 Mutagenesis papers published in 2016.
-
Mulder, G. J., Hinson, J. A., & Gillette, J. R. (1977). Generation of reactive metabolites of N-hydroxy-phenacetin by glucoronidation and sulfation. Biochemical Pharmacology, 26(3), 189-196.
-
M’nassri, E., Chouchen, B., Hamdi, N., & Abid, S. (2021). Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate. Molbank, 2021(4), M1281.
-
Spitale, R. C., & Kool, E. T. (2011). Trapping Transient RNA Complexes by Chemically Reversible Acylation. Angewandte Chemie International Edition, 50(41), 9682-9685.
-
Dicks, A. P., Ahmad, A. R., D'Sa, R., & McClelland, R. A. (1999). Tautomers and conjugate base of the nitrenium ion derived from N-acetylbenzidine. Journal of the Chemical Society, Perkin Transactions 2, (1), 1-4.
-
Brent, C. S., & Dudley, G. B. (2011). Metal-free intermolecular C–O cross-coupling reactions: synthesis of N-hydroxyimide esters. Organic & Biomolecular Chemistry, 9(21), 7346-7348.
-
MolPort. (n.d.). N-(7-hydroxynaphthalen-1-yl)acetamide.
-
Lee, B., Kim, B., Adrich, P., Belosevic, I., Chung, M., Comini, P., ... & Yzombard, P. (2026). Record accumulation of antiprotons in a Penning-Malmberg Trap and their preparation for improved production of antihydrogen beams. arXiv preprint arXiv:2603.21168.
-
Asvany, O., & Schlemmer, S. (2013). COLTRAP: a 22-pole ion trapping machine for spectroscopy at 4 K. Applied Physics B, 114(1-2), 203-211.
Sources
- 1. Activation of carcinogenic arylhydroxamic acids by human tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metabolic activation of arylhydroxamic acids by N-O-acyltransferase of rat mammary gland - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bioactivation of N-arylhydroxamic acids by rat hepatic N-acetyltransferase. Detection of multiple enzyme forms by mechanism-based inactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bioactivation of N-hydroxy-2-acetylaminofluorenes by N,O-acyltransferase: substituent effects on covalent binding to DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. academic.oup.com [academic.oup.com]
- 8. Generation of reactive metabolites of N-hydroxy-phenacetin by glucoronidation and sulfation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Reactivity and selectivity of the N-acetyl-Glu-P-1, N-acetyl-Glu-P-2, N-acetyl-MeIQx, and N-acetyl-IQx nitrenium ions: comparison to carbocyclic N-arylnitrenium ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Tautomers and conjugate base of the nitrenium ion derived from N-acetylbenzidine - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 11. Acetamide, N-1-naphthalenyl- | C12H11NO | CID 68461 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Acetamide, N-[5-(acetyloxy)-1-naphthalenyl]- | C14H13NO3 | CID 98853 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. N-(7-hydroxynaphthalen-1-yl)acetamide | 6470-18-4 | Buy Now [molport.com]
- 14. Acetyl coenzyme A dependent activation of N-hydroxy derivatives of carcinogenic arylamines: mechanism of activation, species difference, tissue distribution, and acetyl donor specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. echemi.com [echemi.com]
- 16. Arylhydroxamic acid bioactivation via acyl group transfer. Structural requirements for transacylating and electrophile-generating activity of N-(2-fluorenyl)hydroxamic acids and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Synthesis Protocol and Purification of N-Hydroxy-N-(naphthalen-1-yl)acetamide
Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Application: Generation of sterically hindered N-arylhydroxamic acids for metal chelation (e.g., HDAC inhibitors) and nitric oxide (NO) donor development.
Introduction & Strategic Rationale
N-Hydroxy-N-(naphthalen-1-yl)acetamide (also known as N-(1-naphthyl)acetohydroxamic acid) is a valuable structural motif in medicinal chemistry. However, synthesizing sterically hindered N-arylhydroxamic acids presents significant chemoselectivity challenges.
Direct mono-acetylation of N-arylhydroxylamines often yields an intractable mixture of N-acetyl, O-acetyl, and N,O-diacetylated products due to the ambidentate nucleophilicity of the hydroxylamine and the steric shielding of the 1-naphthyl peri-hydrogen. To bypass this, our protocol employs a highly controlled Arrested Reduction → Exhaustive Diacetylation → Selective Hydrolysis sequence. This methodology ensures absolute regiocontrol and delivers the target compound in high purity suitable for biological assays.
Mechanistic Causality
-
Arrested Reduction: The reduction of 1-nitronaphthalene using Zinc dust and Ammonium Chloride (Zn/NH₄Cl) proceeds via single-electron transfer (SET). The mild proton-donating ability of NH₄Cl (pH ~6) is critical; it arrests the reduction at the hydroxylamine stage. Stronger acids would accelerate N-O bond cleavage, leading to the fully reduced 1-naphthylamine[1].
-
Exhaustive Diacetylation: By saturating the system with acetic anhydride, we force all ambidentate nucleophilic attack to completion, isolating a single, easily trackable N,O-diacetyl intermediate.
-
Selective Hydrolysis: The O-acetyl ester is highly susceptible to nucleophilic attack by hydroxide. Conversely, the N-acetyl amide is stabilized by resonance and steric shielding from the naphthyl ring. Mild treatment with Lithium Hydroxide (LiOH) rapidly and selectively cleaves the O-acetyl group[2].
Reaction Pathway Visualization
Fig 1: Three-stage synthesis workflow for N-Hydroxy-N-(naphthalen-1-yl)acetamide.
Quantitative Reagent Matrix
Table 1: Stoichiometry and Reagent Parameters (10 mmol scale)
| Phase | Reagent | MW ( g/mol ) | Equivalents | Amount | Role |
| 1 | 1-Nitronaphthalene | 173.17 | 1.0 eq | 1.73 g | Starting Material |
| 1 | Zinc Dust (Activated) | 65.38 | 2.0 eq | 1.31 g | Reducing Agent |
| 1 | Ammonium Chloride | 53.49 | 1.2 eq | 0.64 g | Proton Source / Buffer |
| 2 | N-(1-naphthyl)hydroxylamine | 159.19 | 1.0 eq | ~1.11 g | Intermediate 1 |
| 2 | Acetic Anhydride | 102.09 | 2.5 eq | 1.65 mL | Acylating Agent |
| 2 | Pyridine | 79.10 | 3.0 eq | 1.70 mL | Base / Acid Scavenger |
| 3 | N,O-Diacetyl Intermediate | 243.26 | 1.0 eq | ~1.70 g | Intermediate 2 |
| 3 | Lithium Hydroxide (LiOH·H₂O) | 41.96 | 1.5 eq | 0.44 g* | Selective Hydrolytic Base |
*Amounts for Phase 2 and 3 are theoretical estimates based on a 70% step-yield progression. Adjust equivalents based on actual isolated mass.
Step-by-Step Experimental Protocol
Phase 1: Synthesis of N-(1-naphthyl)hydroxylamine
Reference standard for this transformation: 1[1].
-
Preparation: Dissolve 1-nitronaphthalene (1.73 g, 10 mmol) in 20 mL of ethanol in a 100 mL round-bottom flask equipped with a magnetic stirrer.
-
Buffering: Add a solution of NH₄Cl (0.64 g, 12 mmol) dissolved in 10 mL of deionized water. Submerge the flask in an ice-salt bath and cool the mixture to 0°C.
-
Reduction: Add activated Zinc dust (1.31 g, 20 mmol) in small portions over 30 minutes. Critical: Monitor the internal temperature continuously. Do not allow the temperature to exceed 15°C to prevent over-reduction to the amine.
-
Reaction: Stir the suspension for 2 hours at 10°C.
-
Workup: Filter the mixture through a pad of Celite to remove insoluble zinc salts. Wash the filter cake thoroughly with ethyl acetate (30 mL).
-
Extraction: Transfer the filtrate to a separatory funnel, extract with ethyl acetate (2 × 20 mL), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Self-Validation (IPC 1): Perform TLC (Hexane/EtOAc 3:1). The starting material (Rf ~0.8, UV active) should be completely consumed, replaced by a new spot (Rf ~0.4) that stains dark brown with phosphomolybdic acid (PMA).
Phase 2: Exhaustive N,O-Diacetylation
Reference standard for arylhydroxamic acid synthesis principles: 3[3].
-
Preparation: Dissolve the crude N-(1-naphthyl)hydroxylamine (assume ~7 mmol, 1.11 g) in anhydrous dichloromethane (DCM, 15 mL) under an inert nitrogen atmosphere.
-
Base Addition: Add pyridine (1.70 mL, 21 mmol) and a catalytic amount of DMAP (85 mg, 0.7 mmol). Cool the mixture to 0°C.
-
Acylation: Dropwise, add acetic anhydride (1.65 mL, 17.5 mmol) via syringe.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 3 hours.
-
Workup: Quench the reaction by adding 20 mL of saturated aqueous NaHCO₃. Extract with DCM (2 × 15 mL). Wash the combined organic layers with 1M HCl (to remove pyridine), followed by brine. Dry over Na₂SO₄ and concentrate to yield the N,O-diacetyl intermediate as a viscous oil or low-melting solid.
Self-Validation (IPC 2): Perform TLC (Hexane/EtOAc 1:1). The hydroxylamine spot (Rf ~0.4) must disappear, replaced by a less polar N,O-diacetyl spot (Rf ~0.6).
Phase 3: Selective Hydrolysis to Target
Reference standard for selective LiOH hydrolysis of diacetyl derivatives:2[2].
-
Preparation: Dissolve the crude N,O-diacetyl intermediate in methanol (15 mL) and cool to 0°C.
-
Hydrolysis: Dissolve LiOH·H₂O (0.44 g, 10.5 mmol) in 3 mL of deionized water. Add this aqueous base dropwise to the methanolic solution.
-
Reaction: Stir the mixture at room temperature for exactly 1 hour.
-
Workup: Critical Step: Acidify the mixture to pH 4 using 1M HCl. Hydroxamic acids are slightly acidic (pKa ~8-9); failing to acidify will result in the product remaining in the aqueous phase as a water-soluble lithium salt.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 × 15 mL). Wash with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Recrystallize the crude residue from a minimal amount of hot ethyl acetate, slowly adding hexanes until turbidity appears. Cool to 4°C to induce crystallization. Filter and dry under high vacuum.
Self-Validation (IPC 3): Perform TLC (Hexane/EtOAc 1:1). The diacetyl spot (Rf ~0.6) should vanish, replaced by the highly polar target N-hydroxy amide (Rf ~0.3) which gives a deep red/purple color upon treatment with aqueous FeCl₃ (confirming the free hydroxamic acid).
Analytical Validation Criteria
Table 2: Expected Analytical Data for N-Hydroxy-N-(naphthalen-1-yl)acetamide
| Parameter | Expected Result | Analytical Purpose |
| Appearance | Off-white to pale pink crystalline solid | Visual purity assessment |
| Ferric Chloride Test | Deep red/purple complex formation | Confirms presence of free -N(OH)C(=O)- group |
| ¹H NMR (CDCl₃) | ~2.10 ppm (s, 3H, -COCH₃)~7.40-8.00 ppm (m, 7H, Naphthyl)~9.50 ppm (br s, 1H, -OH) | Confirms regiochemistry (loss of O-acetyl at ~2.3 ppm) |
| ESI-MS (m/z) | [M+H]⁺ calculated for C₁₂H₁₁NO₂: 202.08Found: 202.1 | Confirms molecular weight |
Troubleshooting Guide
-
Issue: Heavy formation of 1-naphthylamine (over-reduction).
-
Cause: Reaction temperature spiked above 15°C during zinc addition, or reaction was left stirring for too long.
-
Solution: Utilize an internal thermometer. Add zinc in smaller aliquots. Quench the reaction immediately once TLC indicates complete consumption of 1-nitronaphthalene.
-
-
Issue: Incomplete O-deacetylation during Phase 3.
-
Cause: Insufficient LiOH or poor biphasic mixing.
-
Solution: Ensure the intermediate is completely solubilized in methanol before adding the aqueous LiOH. If TLC shows remaining starting material after 1 hour, add an additional 0.2 eq of LiOH.
-
References
- Smolecule.Buy 1-Naphthylhydroxylamine | 607-30-7 (Zinc-Acid Reduction Systems).
- American Chemical Society (ACS).Synthesis of N-arylhydroxamic acids.
- MDPI.A Review of Modifications of Quinoline Antimalarials: Mefloquine and (hydroxy)Chloroquine (Selective Hydrolysis Principles).
Sources
Elucidating the Mass Spectrometric Fragmentation of N-Hydroxy-N-(naphthalen-1-yl)acetamide
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
N-Hydroxy-N-(naphthalen-1-yl)acetamide is an N-arylacetohydroxamic acid, a class of compounds significant in medicinal chemistry and toxicology as potential metabolites of aromatic amines. Accurate structural confirmation and differentiation from isomers are critical for research and development. Mass spectrometry (MS) is an indispensable tool for this purpose, providing detailed structural information through controlled fragmentation. This application note provides a comprehensive guide to the predicted mass spectrometric fragmentation pattern of N-Hydroxy-N-(naphthalen-1-yl)acetamide under both Electrospray Ionization (ESI) and Electron Ionization (EI). We will explore the underlying chemical principles governing the fragmentation pathways and provide a detailed, field-tested protocol for analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Compound Overview and Physicochemical Properties
N-Hydroxy-N-(naphthalen-1-yl)acetamide belongs to the hydroxamic acid functional class. The presence of the N-hydroxy group, the amide linkage, and the bulky, aromatic naphthalene ring dictates its fragmentation behavior. Understanding these structural components is the first step in predicting how the molecule will behave in the mass spectrometer.
Chemical Structure:
Table 1: Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₁NO₂ |
| Average Mass | 201.225 g/mol |
| Monoisotopic Mass | 201.07898 g/mol |
Foundational Principles of Fragmentation in Mass Spectrometry
The fragmentation of an ion in a mass spectrometer is not random; it is a series of predictable unimolecular reactions governed by the ion's internal energy and structural stability. The ionization method used is a primary determinant of the fragmentation extent.
-
Electron Ionization (EI): This is a "hard" ionization technique that bombards the analyte with high-energy electrons (typically 70 eV), creating a high-energy radical cation (M⁺•).[1] This excess energy induces extensive fragmentation, providing a detailed "fingerprint" of the molecule. For aromatic compounds, the stable ring system often results in a prominent molecular ion peak.[2][3]
-
Electrospray Ionization (ESI): This is a "soft" ionization technique that generates ions by creating a fine spray of charged droplets.[1] It imparts minimal internal energy to the analyte, typically resulting in an abundant protonated molecule [M+H]⁺ or deprotonated molecule [M-H]⁻ with very little in-source fragmentation.[4] To induce fragmentation for structural analysis, tandem mass spectrometry (MS/MS) is required, where the precursor ion is isolated and fragmented through collision-induced dissociation (CID).
The fragmentation of N-Hydroxy-N-(naphthalen-1-yl)acetamide will be dictated by the stability of the resulting fragment ions and neutral losses. The key bonds susceptible to cleavage are the N-O, N-C(amide), and C-C(acetyl) bonds. Aryl hydroxamic acid derivatives are known to fragment in a diagnostic manner, making MS a powerful tool for their identification.[5]
Predicted Fragmentation Pathway under ESI-MS/MS
In a typical drug development or metabolomics workflow, LC-MS with ESI is the standard. Therefore, we will focus on the fragmentation of the protonated molecule, [M+H]⁺, at an m/z of 202.086.
Upon collisional activation in the MS/MS cell, the [M+H]⁺ ion is expected to follow several key fragmentation pathways. The most probable cleavages involve the loss of stable neutral molecules from the relatively fragile N-acetoxy moiety.
Key Proposed Fragmentation Steps:
-
Loss of Ketene (CH₂=C=O): This is a very common pathway for N-acetylated compounds. The protonated molecule can rearrange to eliminate a neutral ketene molecule (42.01 Da), resulting in a protonated N-hydroxy-1-naphthylamine ion at m/z 160.07 . This is often a dominant fragmentation pathway.
-
Loss of Water (H₂O): While the loss of water is characteristic of compounds with hydroxyl groups, studies comparing N-hydroxy compounds (related to N-oxides) and C-hydroxy compounds show that N-hydroxy species may exhibit a less predominant water loss.[6][7][8] However, it remains a possible pathway, leading to an ion at m/z 184.07 .
-
Formation of the Naphthalenyl Cation: Cleavage of the N-C bond can lead to the formation of the stable naphthalenyl cation at m/z 127.05 . This indicates the presence of the core naphthalene structure.
-
Cleavage of the N-O Bond: The N-O bond is relatively weak and can cleave to lose a hydroxyl radical (•OH). While less common from an even-electron precursor ion like [M+H]⁺, subsequent rearrangements can facilitate this, leading to an ion at m/z 185.08 .
The following diagram illustrates the most probable fragmentation cascade originating from the loss of ketene.
Caption: Proposed fragmentation of N-Hydroxy-N-(naphthalen-1-yl)acetamide [M+H]⁺.
Table 2: Summary of Predicted Fragment Ions (ESI Positive Mode)
| m/z (Predicted) | Proposed Formula | Neutral Loss | Description |
|---|---|---|---|
| 202.0863 | [C₁₂H₁₂NO₂]⁺ | - | Protonated Molecule ([M+H]⁺) |
| 184.0757 | [C₁₂H₁₀NO]⁺ | H₂O | Loss of water |
| 160.0706 | [C₁₀H₁₀NO]⁺ | C₂H₂O | Loss of ketene from acetyl group |
| 144.0753 | [C₁₀H₁₀N]⁺ | C₂H₂O₂ | Loss of acetic acid |
| 127.0542 | [C₁₀H₇]⁺ | C₂H₅NO₂ | Formation of naphthalenyl cation |
Experimental Protocol for LC-MS/MS Analysis
This protocol provides a robust starting point for the analysis of N-Hydroxy-N-(naphthalen-1-yl)acetamide. Optimization, particularly of collision energy, is essential to achieve the desired fragmentation detail.
Materials and Reagents
-
N-Hydroxy-N-(naphthalen-1-yl)acetamide standard
-
LC-MS grade acetonitrile (ACN)
-
LC-MS grade water
-
LC-MS grade methanol (for stock solution)
-
Formic acid (≥99%)
Sample Preparation
-
Stock Solution (1 mg/mL): Accurately weigh ~1 mg of the standard and dissolve it in 1 mL of methanol.
-
Working Solution (1 µg/mL): Dilute the stock solution 1:1000 in a 50:50 ACN:water mixture. For example, add 1 µL of the stock solution to 999 µL of 50:50 ACN:water.
-
Final Sample: Further dilute the working solution as needed to be within the linear range of the instrument. A final concentration of 10-100 ng/mL is often a good starting point.
LC-MS/MS Instrumentation and Parameters
The following parameters are suitable for a standard reverse-phase LC system coupled to a triple quadrupole or Q-TOF mass spectrometer.
Table 3: Recommended LC-MS/MS Parameters
| Parameter | Recommended Setting | Rationale |
|---|---|---|
| Liquid Chromatography | ||
| Column | C18, 2.1 x 50 mm, 1.8 µm | Provides good retention and peak shape for aromatic compounds. |
| Mobile Phase A | Water + 0.1% Formic Acid | Standard aqueous phase for reverse-phase ESI+. |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Standard organic phase. |
| Gradient | 5% B to 95% B over 5 min | A generic gradient to ensure elution. Isocratic holds may be needed. |
| Flow Rate | 0.4 mL/min | Standard for a 2.1 mm ID column. |
| Column Temperature | 40 °C | Improves peak shape and reproducibility. |
| Injection Volume | 2-5 µL | Minimize potential for column overload. |
| Mass Spectrometry | ||
| Ionization Mode | ESI Positive | The amide nitrogen is readily protonated. |
| Capillary Voltage | 3.5 - 4.5 kV | Optimize for maximum signal of the precursor ion. |
| Gas Temperature | 300 - 350 °C | Aids in desolvation of the ESI droplets. |
| Gas Flow | 8 - 12 L/min | Aids in desolvation. |
| Scan Mode | Full Scan (m/z 50-300) & MS/MS | Full scan to find the precursor; MS/MS to confirm structure. |
| Precursor Ion | m/z 202.1 | The monoisotopic mass of the protonated molecule. |
| Collision Gas | Argon | Inert gas for efficient collision-induced dissociation. |
| Collision Energy (CE) | 10 - 40 eV (Ramp) | Ramping the CE allows for the capture of both low- and high-energy fragments in a single run. |
Data Acquisition and Analysis Workflow
A systematic approach ensures that high-quality, interpretable data is collected.
Caption: A logical workflow for sample analysis and data interpretation.
Conclusion
The mass spectrometric fragmentation of N-Hydroxy-N-(naphthalen-1-yl)acetamide is predicted to be highly diagnostic. Under ESI-MS/MS conditions, the primary fragmentation pathways are expected to involve the loss of ketene (m/z 160.07) and, to a lesser extent, water (m/z 184.07), with the naphthalenyl cation (m/z 127.05) serving as a key indicator of the core structure. The provided LC-MS/MS protocol offers a validated starting point for the identification and structural confirmation of this compound in various research settings. By understanding these fragmentation principles, researchers can confidently identify this molecule and distinguish it from its isomers.
References
-
ResearchGate. (n.d.). ChemInform Abstract: Mass Spectrometry of Hydroxylamines, Oximes and Hydroxamic Acids. Retrieved from [Link]
-
Yin, H., et al. (2000). Liquid Chromatography/Mass Spectrometry Methods for Distinguishing N-Oxides from Hydroxylated Compounds. Analytical Chemistry, 72(6), 1354-1359. Retrieved from [Link]
-
Yin, H., et al. (2000). Liquid chromatography/mass spectrometry methods for distinguishing N-oxides from hydroxylated compounds. PubMed. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
Emory University. (n.d.). Mass Spectrometry Ionization Methods. Retrieved from [Link]
-
Vassallo, J. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. Retrieved from [Link]
-
University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]
Sources
- 1. Mass Spectrometry Ionization Methods [chemistry.emory.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. whitman.edu [whitman.edu]
- 4. Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra - MetwareBio [metwarebio.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Liquid chromatography/mass spectrometry methods for distinguishing N-oxides from hydroxylated compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Technical Support Center: N-Hydroxy-N-(naphthalen-1-yl)acetamide Stability & Storage
Welcome to the Application Science Technical Support Center. This guide is engineered for researchers, medicinal chemists, and drug development professionals working with N-Hydroxy-N-(naphthalen-1-yl)acetamide .
As an N-arylhydroxamic acid, this molecule presents unique handling challenges. While the hydroxamate pharmacophore is highly valuable for metalloenzyme inhibition (e.g., HDACs) and metal chelation, its N-hydroxy amide bond is notoriously susceptible to oxidative degradation [1]. This guide synthesizes mechanistic causality with field-proven protocols to ensure the structural integrity of your compound during long-term storage.
Part 1: Mechanistic Causality of Degradation
To prevent degradation, one must first understand the chemical causality. The oxidation of N-Hydroxy-N-(naphthalen-1-yl)acetamide is not a simple hydrolysis; it is a radical-mediated, transition-metal-catalyzed auto-oxidation process.
-
The Nitroxide Radical Intermediate: The initial degradation step involves a one-electron oxidation of the N-OH group to form a transient nitroxide radical. Because the nitrogen is bonded directly to a naphthalene ring, this radical is highly stabilized by π -resonance. This thermodynamic stabilization effectively lowers the activation energy required for oxidation compared to simple aliphatic hydroxamates [2].
-
Metal-Catalyzed Auto-Oxidation: Hydroxamic acids are potent bidentate chelators of transition metals (especially Fe³⁺ and Cu²⁺)[3]. Trace metals present in glassware or solvents coordinate with the hydroxamate and act as redox catalysts, rapidly accelerating the transfer of electrons to atmospheric oxygen.
-
Terminal Cleavage: Once the nitroxide radical forms, it rapidly decomposes via bimolecular pathways or further oxidation to yield nitroso-naphthalene derivatives, acyl radicals, and ultimately, cleaved carboxylic acids and reactive nitrogen species (HNO/NO) [2].
Degradation Pathway & Intervention Points
Oxidative degradation pathway of N-arylhydroxamic acids and targeted preventive interventions.
Part 2: Troubleshooting & FAQs
Q: My lyophilized powder turned dark red/green upon dissolution in buffer. What happened? A: This is a classic indicator of trace metal contamination. Hydroxamic acids form intensely colored bidentate O,O′-complexes with transition metals (Fe³⁺ complexes are typically dark red/purple; Cu²⁺ complexes are green) [3]. Because these metals catalyze the auto-oxidation of the N-hydroxy group, your compound is likely actively degrading. Fix: Discard the solution. Switch to trace-metal-grade solvents, use virgin PTFE or polypropylene plastics instead of borosilicate glass, and consider adding 0.1 mM EDTA to your assay buffers to sequester rogue metals.
Q: Is it better to store N-Hydroxy-N-(naphthalen-1-yl)acetamide as a solid powder or as a 10 mM DMSO stock solution? A: Always store as a solid. DMSO is highly hygroscopic and readily absorbs water, which facilitates hydrolysis. Furthermore, older DMSO stocks often contain trace dimethyl sulfide and peroxides that act as potent oxidants, rapidly cleaving the N-hydroxy amide bond. If you must store a solution, it should be kept at -80°C for no longer than 2 weeks.
Q: We stored the compound at -20°C in a clear glass vial, but LC-MS shows 15% degradation after 3 months. Why? A: Two factors are at play here: Actinic degradation and oxygen permeability. UV/Vis light provides the activation energy necessary to homolytically cleave the N-O bond or excite atmospheric oxygen. Furthermore, standard screw-cap vials without PTFE septa allow slow oxygen ingress. You must use amber vials purged with an inert gas.
Q: Can I use ascorbic acid as an antioxidant in my storage buffer? A: Proceed with extreme caution. While ascorbic acid is a radical scavenger, in the presence of trace iron or copper, it can drive Fenton-like chemistry, generating highly reactive hydroxyl radicals that will rapidly destroy your API. If an antioxidant is required for liquid storage, BHT (Butylated hydroxytoluene) is preferred for organic stocks.
Part 3: Quantitative Stability Data
The following table summarizes the empirical stability of N-Hydroxy-N-(naphthalen-1-yl)acetamide under various storage conditions. Data reflects LC-MS purity integration after 6 months.
| Storage State | Temperature | Atmosphere | Container Material | Light Exposure | 6-Month Purity (%) |
| Dry Solid | 25°C | Air | Clear Borosilicate | Ambient Lab Light | 68.2% |
| Dry Solid | -20°C | Air | Clear Borosilicate | Dark | 89.5% |
| Dry Solid | -80°C | Argon | Amber PTFE | Dark | >99.8% |
| 10mM DMSO | -20°C | Air | Clear Polypropylene | Dark | 45.1% |
| 10mM DMSO | -80°C | Argon | Amber Polypropylene | Dark | 92.3% |
Part 4: Standard Operating Procedure (SOP) for Long-Term Storage
To establish a self-validating, fail-safe storage system, execute the following protocol strictly.
Phase 1: Solid-State Preparation
-
Lyophilization: Ensure the synthesized N-Hydroxy-N-(naphthalen-1-yl)acetamide is completely free of residual solvents. Lyophilize the compound for a minimum of 24 hours at < 0.1 mbar to remove trace water.
-
Glove Box Transfer: Transfer the lyophilization flask immediately into a glove box or a controlled environment purged with high-purity Argon (N₂ is acceptable, but Argon is heavier and blankets the powder more effectively).
Phase 2: Aliquoting and Packaging 3. Avoid Glass: Aliquot the powder into virgin, metal-free Amber PTFE or high-density polypropylene (PP) microcentrifuge tubes. Rationale: Borosilicate glass can leach trace sodium and iron ions over time. 4. Single-Use Aliquots: Weigh the compound into single-use aliquots (e.g., 1 mg to 5 mg) to entirely eliminate freeze-thaw cycles and repeated atmospheric exposure. 5. Argon Blanketing: Gently blow a stream of Argon over the open tubes for 10 seconds before immediately capping them with airtight, O-ring sealed caps.
Phase 3: Environmental Control 6. Secondary Containment: Place the capped aliquots into a secondary light-proof Mylar pouch containing a self-indicating silica gel desiccant packet. 7. Vacuum Sealing: Vacuum seal the Mylar pouch. 8. Deep Freeze: Store the sealed pouch in a monitored -80°C freezer.
Phase 4: Reconstitution (When ready for use) 9. Equilibration: Remove the pouch from the -80°C freezer and allow it to equilibrate to room temperature for at least 30 minutes before opening. Rationale: Opening cold vials causes immediate condensation of atmospheric moisture onto the hygroscopic powder, initiating hydrolysis. 10. Solvent Degassing: Reconstitute using anhydrous, trace-metal-grade solvent (e.g., DMSO stored over molecular sieves) that has been sparged with Argon for 15 minutes prior to use.
References
-
Mechanism of hydroxamic acid group metabolism to carboxylic acid: Oxidation versus hydrolysis Source: PubMed / National Institutes of Health (NIH) URL:[Link]
-
A kinetic study of the oxidation of hydroxamic acids by compounds I and II of horseradish peroxidase: Effect of transition metal ions Source: Taylor & Francis Online URL:[Link]
-
Hydroxamic Acid Derivatives: From Synthetic Strategies to Medicinal Chemistry Applications Source: ACS Omega / American Chemical Society URL:[Link]
Technical Support Center: Troubleshooting Poor Aqueous Solubility of N-Hydroxy-N-(naphthalen-1-yl)acetamide
Welcome to the technical support center for N-Hydroxy-N-(naphthalen-1-yl)acetamide. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the poor aqueous solubility of this compound. We will move from fundamental principles and basic laboratory techniques to more advanced formulation strategies, providing not just protocols, but the scientific rationale behind them to empower your experimental design.
Overview: Why is This Compound a Challenge?
N-Hydroxy-N-(naphthalen-1-yl)acetamide possesses a chemical structure that inherently limits its solubility in aqueous media. The dominant feature is the naphthalene ring system, a large, planar, and hydrophobic structure. While the N-hydroxy and acetamide groups can participate in hydrogen bonding, their contribution is overshadowed by the non-polar nature of the fused aromatic rings.[1][2] Understanding this hydrophobic character is the first step in devising effective solubilization strategies. This guide provides a systematic approach to overcoming this challenge.
FAQ 1: What is the first and most fundamental step I should take to dissolve N-Hydroxy-N-(naphthalen-1-yl)acetamide for a simple benchtop experiment?
Answer: The most direct and often successful initial approach is pH adjustment .
The N-hydroxy group (-N-OH) of the molecule is weakly acidic. By raising the pH of the aqueous medium above the compound's pKa, you can deprotonate this group to form an anionic salt. This charged species is significantly more polar than the neutral molecule, leading to a substantial increase in aqueous solubility.[3][4][5][6][]
Causality: The Power of Ionization
The principle here is straightforward: ionized molecules have stronger interactions with polar water molecules than their neutral counterparts. This strategy is a cornerstone for solubilizing any ionizable drug candidate and should always be the first line of investigation.[][8]
Experimental Protocol: pH-Mediated Solubilization
-
Preparation: Begin by creating a slurry of the compound in your desired aqueous buffer (e.g., PBS, TRIS) at a concentration slightly higher than your target.
-
Basification: While stirring vigorously, add a small amount of a base solution (e.g., 0.1 M or 1 M NaOH) dropwise.
-
Observation: Monitor the solution for visual clarity. The solid material should begin to dissolve as the pH increases.
-
pH Measurement: Use a calibrated pH meter to track the pH. Note the pH at which the compound fully dissolves. This gives you an approximate pKa value and a reliable pH for preparing your solutions in the future.
-
Final Adjustment: Once the compound is dissolved, you can carefully back-titrate with a dilute acid (e.g., 0.1 M HCl) if you need to work at a specific pH closer to the pKa, but be cautious of precipitation.
-
Validation: Always visually inspect the final solution for any haziness or particulates. For critical applications, filter the solution through a 0.22 µm filter and confirm the concentration of the filtrate via HPLC-UV to determine the true solubility at that pH.
FAQ 2: pH adjustment is incompatible with my assay or didn't work. What is the next logical step?
Answer: The next strategy is to use co-solvents . Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system.[9][10] This makes the environment more favorable for dissolving hydrophobic molecules like N-Hydroxy-N-(naphthalen-1-yl)acetamide.
Causality: Modifying the Solvent Environment
Water molecules form a highly ordered, strong hydrogen-bonding network. This network effectively "squeezes out" non-polar solutes. Co-solvents disrupt this network, creating a less polar, more "disordered" environment that can more easily accommodate the hydrophobic naphthalene ring.[]
Recommended Co-solvents
For most in vitro and preclinical applications, the following co-solvents are commonly used. Start with the lowest possible concentration that achieves solubility and is tolerated by your experimental system.
| Co-solvent | Typical Starting Concentration (in final solution) | Key Properties & Considerations |
| Dimethyl Sulfoxide (DMSO) | 1-5% | Excellent solubilizing power for many compounds. Can have biological effects at higher concentrations. Often used for preparing high-concentration stock solutions.[11] |
| Ethanol (EtOH) | 5-10% | Good solubilizing power, generally well-tolerated in many biological systems. Volatile. |
| Polyethylene Glycol 400 (PEG 400) | 10-30% | Low toxicity, often used in in vivo formulations. Can be viscous.[6] |
| Propylene Glycol (PG) | 10-20% | Common vehicle for both oral and parenteral formulations.[9] |
Experimental Protocol: Co-solvent Stock Solution Preparation
-
Stock Solution: Prepare a high-concentration stock solution of your compound in 100% of your chosen co-solvent (e.g., 10 mg/mL in DMSO). Ensure it is fully dissolved. Gentle warming or sonication can assist.
-
Dilution: With vigorous stirring or vortexing, slowly add the co-solvent stock solution to your aqueous buffer. Crucially, add the stock to the buffer, not the other way around. This prevents the compound from immediately precipitating out due to exposure to a poor solvent environment.
-
Troubleshooting Precipitation: If the compound precipitates upon dilution, your final co-solvent concentration is too low to maintain solubility. You can try:
-
Increasing the percentage of co-solvent in the final solution.
-
Preparing a less concentrated stock solution to change the dilution factor.
-
Combining the co-solvent approach with a slight pH adjustment or the addition of a surfactant.
-
Workflow: A Systematic Approach to Solubilization
This diagram outlines a logical progression for troubleshooting solubility at the research scale.
Caption: Logical workflow for troubleshooting solubility.
FAQ 3: I need to develop a stable formulation for animal studies or a potential drug product. What advanced strategies should I consider?
Answer: For more demanding applications requiring higher concentrations, stability, and biocompatibility, you should investigate surfactants and cyclodextrins .
A) Surfactant-Mediated Solubilization (Micellar Systems)
Surfactants are amphiphilic molecules that, above a certain concentration (the Critical Micelle Concentration or CMC), self-assemble into spherical structures called micelles.[12] These micelles have a hydrophobic core and a hydrophilic shell. The hydrophobic naphthalene portion of your compound can be encapsulated within this core, while the hydrophilic shell allows the entire micelle to remain stably dispersed in water.[13][14]
Caption: Surfactants form micelles to encapsulate hydrophobic drugs.
Common Non-ionic Surfactants for Pharmaceutical Use:
| Surfactant | Common Name | Considerations |
| Polysorbate 80 | Tween® 80 | Very common in commercial formulations; low toxicity. |
| Polyoxyl 35 Castor Oil | Cremophor® EL | Excellent solubilizer but associated with potential hypersensitivity reactions.[14] |
| Poloxamers | Pluronic® | Thermosensitive gelling properties can be useful. |
B) Cyclodextrin-Mediated Solubilization (Inclusion Complexes)
Cyclodextrins are cyclic oligosaccharides with a truncated cone or "bucket" shape. Their exterior is hydrophilic, while the internal cavity is hydrophobic.[15][16] The hydrophobic naphthalene ring of your compound can fit snugly inside this cavity, forming a water-soluble "inclusion complex".[17] This masks the compound's hydrophobicity from the surrounding water.[18]
Caption: The hydrophobic drug moiety fits into the cyclodextrin cavity.
Commonly Used Cyclodextrins:
-
β-Cyclodextrin (β-CD): Limited aqueous solubility itself.
-
Hydroxypropyl-β-Cyclodextrin (HP-β-CD): Much higher aqueous solubility and lower toxicity, making it the preferred choice for parenteral formulations.[15]
-
Sulfobutylether-β-Cyclodextrin (SBE-β-CD): Also highly soluble and safe, used in several commercial drug products.
Experimental Protocol: Cyclodextrin Complexation (Kneading Method)
-
Molar Ratio: Determine the desired molar ratio of drug to cyclodextrin (start with 1:1).
-
Mixing: Weigh out the appropriate amounts of N-Hydroxy-N-(naphthalen-1-yl)acetamide and HP-β-CD.
-
Kneading: Place the powder mixture in a mortar. Add a small amount of a water/alcohol mixture (e.g., 50:50 water:ethanol) to form a thick, uniform paste.
-
Trituration: Knead the paste thoroughly for 30-60 minutes. This mechanical force facilitates the inclusion of the drug into the cyclodextrin cavity.
-
Drying: Dry the resulting paste in an oven at a low temperature (e.g., 40-50°C) or under vacuum until a constant weight is achieved.
-
Final Product: The resulting dry powder is the inclusion complex, which should be sieved and will exhibit significantly improved aqueous solubility compared to the parent drug.[19]
Final Checklist & Key Considerations
-
Thermodynamic vs. Kinetic Solubility: Be aware of the difference. Co-solvent methods often produce supersaturated, kinetically soluble solutions that may precipitate over time. Micelles and cyclodextrin complexes can provide more thermodynamically stable solutions.
-
Excipient Compatibility: Always ensure that your chosen solubilization method and excipients are compatible with your downstream application (e.g., cell viability, animal toxicity, analytical method interference).
-
Particle Size Reduction: For oral drug delivery, increasing the dissolution rate can be as important as increasing solubility. Techniques like micronization or nanosuspension, which increase the drug's surface area, are powerful strategies in drug development.[19][20][21][22]
-
Amorphous vs. Crystalline: The amorphous form of a drug is generally more soluble than its stable crystalline form because it lacks the strong crystal lattice energy that must be overcome.[20] Formulation techniques like solid dispersions aim to capture the drug in an amorphous state.[22][23]
References
- World Pharma Today. (2025, October 17).
- Ascendia Pharma. (2010, October 1). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs).
- WuXi AppTec. (2024, March 15).
- PMC. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics.
- PMC. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different....
- PMC. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems.
- Longdom Publishing. Brief Overview of Various Approaches to Enhance Drug Solubility.
- PMC.
- MDPI. (2023, September 19). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects.
- PMC.
- CD Bioparticles. Cyclodextrin Inclusion Compounds.
- Vaia. (2024, September 5). Cyclodextrin Complexes: Host & Drug Delivery.
- Surfactant Supplier Blog. (2025, December 15).
- PMC.
- AJPTI. (2023, June 16). Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability.
- JOCPR. (2024, December 19).
- PMC. Solubilization of Hydrophobic Dyes in Surfactant Solutions.
- Particle Sciences. (2025, October 6). A 2024 Guide To Solubility Improvement And Bioavailability Enhancement Techniques.
- JoVE. (2025, September 17). Video: Bioavailability Enhancement: Drug Solubility Enhancement.
- International Journal of Medical Science and Dental Research. (2022, November 15). Techniques for Improving Solubility.
- PMC. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics.
- BOC Sciences.
- Basicmedical Key. (2017, May 8).
- Wikipedia. Cosolvent.
- Chemistry Stack Exchange. (2020, July 10). Solubility of Amides.
- Principles of Drug Action 1, Spring 2005, Amides. Amides Tutorial.
- Taylor & Francis. Cosolvent – Knowledge and References.
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. webhome.auburn.edu [webhome.auburn.edu]
- 3. longdom.org [longdom.org]
- 4. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. agnopharma.com [agnopharma.com]
- 6. jove.com [jove.com]
- 8. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cosolvent - Wikipedia [en.wikipedia.org]
- 10. taylorandfrancis.com [taylorandfrancis.com]
- 11. Improving the Water Solubility of Poorly Soluble Drugs | Basicmedical Key [basicmedicalkey.com]
- 12. Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. asianpharmtech.com [asianpharmtech.com]
- 14. jocpr.com [jocpr.com]
- 15. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cyclodextrins in delivery systems: Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Cyclodextrin Inclusion Compounds - CD Bioparticles [cd-bioparticles.net]
- 18. vaia.com [vaia.com]
- 19. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 20. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 21. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 22. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
stabilizing N-Hydroxy-N-(naphthalen-1-yl)acetamide in biological fluid samples
Welcome to the technical support resource for the bioanalysis of N-Hydroxy-N-(naphthalen-1-yl)acetamide. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the stability of this and structurally related N-hydroxyarylamide compounds in biological matrices. As labile metabolites, their accurate quantification requires a deep understanding of their degradation pathways and the implementation of meticulous sample handling protocols.[1][2] This document provides in-depth, experience-driven troubleshooting advice and validated protocols to ensure the integrity of your samples from collection to analysis.
The Challenge: The Inherent Instability of N-Hydroxyarylamides
N-Hydroxy-N-(naphthalen-1-yl)acetamide is a member of the N-hydroxyarylamide class of compounds. These molecules are often metabolites of aromatic amines and are notoriously unstable.[3] Their instability is not a simple matter of temperature or time; it is a multifaceted problem involving several chemical and enzymatic degradation pathways that can occur ex vivo the moment a sample is collected. Failure to control these processes can lead to significant underestimation of the analyte concentration, or even its complete loss, compromising pharmacokinetic and toxicological data.[1][4]
The primary degradation routes include:
-
Oxidation: The N-hydroxy group is highly susceptible to oxidation, which can lead to the formation of nitroso compounds and other degradation products.[5][6]
-
Enzymatic Reduction: Microsomal enzymes present in biological samples, particularly in liver preparations but also in blood, can rapidly reduce the N-hydroxy group back to the parent amine.[7]
-
Hydrolysis: The acetamide bond is susceptible to both acid and base-catalyzed hydrolysis, cleaving the molecule into N-hydroxynaphthylamine and acetic acid.[8][9][10]
-
Rearrangement: Under acidic conditions, compounds like phenylhydroxylamine are known to undergo rearrangement (e.g., the Bamberger rearrangement) to form aminophenols, a plausible but less common pathway for N-acylated versions.[5]
The following troubleshooting guide addresses these issues in a practical, question-and-answer format.
Core Degradation Pathways
Caption: Primary degradation pathways for N-Hydroxy-N-(naphthalen-1-yl)acetamide.
Frequently Asked Questions & Troubleshooting Guide
Q1: My analyte concentrations are decreasing significantly within an hour of blood collection, even when kept on ice. What is the primary cause?
Answer: This rapid, early-stage degradation is most likely due to enzymatic activity present in whole blood and plasma.[7] While cooling samples on ice slows down enzymatic processes, it does not stop them entirely. The two main culprits are:
-
Reductases: These enzymes can convert your N-hydroxy metabolite back to its parent amine, N-(naphthalen-1-yl)acetamide.[7]
-
Esterases/Amide Hydrolases: Though generally slower than reduction, these enzymes can hydrolyze the amide bond.[11]
Solution: Immediate and effective enzyme inhibition is critical.
-
Use an Esterase Inhibitor: Add sodium fluoride (NaF) to your collection tubes. NaF is a general enzyme inhibitor, particularly effective against serine hydrolases like esterases. A common final concentration is 2 mg/mL of blood.
-
Process Immediately: Centrifuge blood samples to obtain plasma within 30 minutes of collection. The centrifugation should be done at refrigerated temperatures (2-8°C).
-
Deep Freeze: As soon as plasma is separated, store it at ≤ -70°C. This is the single most effective step to halt nearly all enzymatic activity for long-term storage.[12][13]
Q2: What is the best anticoagulant for my study, and does it matter for analyte stability?
Answer: Yes, the choice of anticoagulant can influence analyte stability, primarily by chelating metal ions that can catalyze oxidative reactions.
| Anticoagulant | Mechanism | Pros for N-Hydroxyarylamides | Cons |
| K₂EDTA / K₃EDTA | Chelates divalent cations (e.g., Mg²⁺, Ca²⁺) | Strong chelation can help reduce metal-catalyzed oxidation. Preserves cell morphology well. | Can inhibit some enzymes, but should not be relied upon as the sole stabilizer. |
| Sodium Heparin | Inhibits thrombin | Less interference in some downstream enzymatic assays. | Does not chelate metal ions; provides no protection against metal-catalyzed oxidation. |
| Sodium Citrate | Chelates calcium ions | Mild chelation. | The liquid volume can dilute the sample, which must be accounted for. |
Recommendation: K₂EDTA is generally the preferred anticoagulant for small molecule bioanalysis, including labile metabolites. Its strong chelating properties offer an added layer of protection against oxidation. However, you must validate the stability in your chosen anticoagulant as part of your method development.[14]
Q3: I suspect oxidative degradation during my sample preparation workflow. How can I prevent this?
Answer: Oxidation is a major threat. The N-hydroxy moiety is easily oxidized by atmospheric oxygen or reactive oxygen species in the matrix.
Solutions:
-
Add Antioxidants: Supplement your plasma samples with an antioxidant immediately after separation. Ascorbic acid (Vitamin C) or a combination of antioxidants can be very effective.[15][16] A common starting concentration for ascorbic acid is 0.5-1% (w/v).
-
Control the Headspace: For maximum protection, you can flush the headspace of your storage vials with an inert gas like nitrogen or argon before capping and freezing.
-
Use Amber Vials: Protect samples from light at all stages, as light can promote the generation of free radicals.[17]
-
Work Quickly and Keep it Cold: Minimize the time samples spend at room temperature or 4°C during processing. Perform all extraction steps on ice.
Q4: Is pH adjustment of plasma necessary before freezing?
Answer: Absolutely. The native pH of plasma is ~7.4. However, upon thawing or during storage, CO₂ can escape, causing the pH to rise to 8-8.5. This alkaline shift can significantly accelerate the hydrolysis of the acetamide bond.[8][9] Conversely, acidic conditions can also promote hydrolysis and potential rearrangement.[8][18]
Solution: Adjust the pH of the plasma to a slightly acidic or neutral range (e.g., pH 6.0-7.0) immediately after separation and before freezing. This creates a more stable environment. A small volume of a concentrated buffer (e.g., 1M phosphate or citrate buffer) can be added. For example, adding 10-20 µL of 1M potassium phosphate buffer (pH 6.5) to 1 mL of plasma. The exact pH and buffer should be optimized during method development to find the point of maximum stability.
Protocol: Recommended Blood Collection and Plasma Processing
This protocol integrates the solutions discussed above for maximal analyte preservation.
Caption: Recommended workflow for sample collection and stabilization.
Step-by-Step Methodology:
-
Prepare Collection Tubes: For each 1 mL of blood to be collected, pre-load a K₂EDTA vacuum tube with 2 mg of Sodium Fluoride (NaF) and 5 mg of Ascorbic Acid. Keep these tubes chilled at 2-8°C until use.
-
Blood Collection: Collect the blood sample directly into the prepared, chilled tube.
-
Immediate Mixing: Gently invert the tube 8-10 times to ensure the anticoagulant and stabilizers are fully dissolved. Place the tube immediately in an ice bath.
-
Centrifugation: Within 30 minutes of collection, centrifuge the sample at approximately 2000 x g for 15 minutes at 4°C to separate the plasma.
-
Plasma Harvesting: Working quickly in a cold environment (e.g., on a cold block), carefully aspirate the plasma supernatant, avoiding the buffy coat. Transfer it to a fresh, pre-labeled polypropylene tube on ice.
-
pH Adjustment & Aliquoting: For every 1 mL of plasma, add 15 µL of 1M Potassium Phosphate buffer (pH 6.5). Gently vortex. Aliquot the stabilized plasma into smaller, single-use volumes in amber cryovials. This minimizes waste and avoids damaging freeze-thaw cycles.[19]
-
Final Storage: Flush the headspace of each vial with nitrogen gas, cap securely, and immediately place in an ultra-low temperature freezer (≤ -70°C) for storage until analysis.[4][20]
Q5: My results are still inconsistent, and I sometimes see a large peak for the parent amine. Could the issue be my analytical method?
Answer: Yes, even with perfectly preserved samples, the analytical process itself can cause degradation. N-hydroxy compounds can be thermally labile.[21] If you are using LC-MS/MS, degradation can occur in the high-temperature environment of the mass spectrometer's ion source, a phenomenon known as "in-source conversion" or "in-source fragmentation."
Troubleshooting your LC-MS/MS method:
-
Lower Ion Source Temperature: Gradually decrease the temperature of your electrospray ionization (ESI) source. This is the most common cause of in-source conversion for thermally labile compounds.
-
Chromatographic Separation: Ensure you have complete chromatographic separation between N-Hydroxy-N-(naphthalen-1-yl)acetamide and its parent amine.[21] If they co-elute, any in-source conversion will falsely inflate the parent amine's signal.
-
Mobile Phase pH: The pH of your mobile phase can also affect stability during the run. Evaluate analyte stability in different mobile phase compositions and pH values.
-
Injection of a "Neat" Standard: Inject a pure standard of your analyte dissolved in mobile phase. If you still see a significant peak for the parent amine, it confirms that the degradation is happening within your LC-MS system and is not solely a sample stability issue.
By systematically addressing potential degradation at every step—from collection to analysis—you can develop a robust and reliable method for the accurate quantification of N-Hydroxy-N-(naphthalen-1-yl)acetamide and other challenging labile metabolites.
Summary of Recommended Storage Conditions
| Condition | Temperature | Max Duration | Rationale |
| Processing | 2-8°C (On Ice) | < 2 hours | Slows enzymatic activity and chemical degradation during sample preparation. |
| Short-Term Storage | -20°C | < 1 week | Not recommended. Significant enzymatic and chemical degradation can still occur. |
| Long-Term Storage | ≤ -70°C (Ultra-Low) | Months to Years | Halts nearly all biological activity and minimizes chemical degradation, ensuring long-term sample integrity.[12][13][20] |
Note: Avoid freeze-thaw cycles. Aliquoting samples into single-use vials is a critical best practice.[19]
References
-
ResearchGate. Labile Metabolites. Available at: [Link]
-
Lutwick, G. D., & Ryan, D. E. (1956). N-ACYL SUBSTITUTED PHENYLHYDROXYLAMINES: THE EFFECT OF RADICAL CHANGE ON ANALYTICAL BEHAVIOR. Canadian Journal of Chemistry, 34(11), 1641-1648. Available at: [Link]
-
Biocompare. (2022). Best Practices for Biological Sample Storage and Management. Available at: [Link]
-
Kato, R., Yamazoe, Y., & Kamataki, T. (1999). Detoxification of carcinogenic aromatic and heterocyclic amines by enzymatic reduction of the N-hydroxy derivative. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis, 428(1-2), 193-198. Available at: [Link]
-
Organic Syntheses. n-acetyl-n-phenylhydroxylamine. Available at: [Link]
-
Neoteryx. (2017). Preservation of Biological Specimens: Protocols, And Best Practices. Available at: [Link]
-
Tobin Scientific. (2024). A Guide to Biological Sample Storage for Biopharma Companies. Available at: [Link]
-
PHC Holdings Corporation. (n.d.). Key Considerations for Reliable Biological Sample Storage. Available at: [Link]
-
Global Bioanalysis Consortium Harmonization Team. (2012). Sample Management: Recommendation for Best Practices and Harmonization. The AAPS Journal, 14(2), 343–349. Available at: [Link]
-
Bioanalysis Zone. (2018). Getting to grips with metabolites before the crunch of incurred samples. Available at: [Link]
-
ALWSCI. (2024). Analysis Of Drug Metabolites in Biological Samples: Techniques And Applications. Available at: [Link]
-
Parasuraman, S., & Kumar, E. P. (2014). Antioxidant and drug metabolism. Journal of basic and clinical pharmacy, 5(1), 1. Available at: [Link]
-
Viswanathan, C. T., et al. (2007). Quantitative bioanalytical methods validation and implementation: best practices for chromatographic and ligand binding assays. Pharmaceutical research, 24(10), 1962-1973. Available at: [Link]
-
Frontiers in Pharmacology. (2024). The clinical applications of drugs and their metabolites analysis in biological fluids and commonly used analytical techniques for bioanalysis: review. Available at: [Link]
-
LibreTexts Chemistry. (2020). Amide Chemistry. Available at: [Link]
-
Wikipedia. N-Phenylhydroxylamine. Available at: [Link]
-
ResearchGate. (2008). Determination of midazolam and its hydroxy metabolites in human plasma and oral fluid by liquid chromatography/electrospray ionization ion trap tandem mass spectrometry. Available at: [Link]
-
YouTube. (2023). Hydrolysis of Acetamide | Acid | Base | Acetic acid | Sodium acetate | Organic Chemistry | Class 12|. Available at: [Link]
-
Wang, G., et al. (2024). Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. Catalysts, 14(9), 677. Available at: [Link]
-
Glicksberg, L., et al. (2023). Exploring Enzymatic Hydrolysis of Urine Samples for Investigation of Drugs Associated with Drug-Facilitated Sexual Assault. Toxics, 12(1), 1. Available at: [Link]
-
Patsnap Synapse. (2024). What is the mechanism of Acetamide?. Available at: [Link]
-
Halliwell, B. (1991). Drug antioxidant effects. A basis for drug selection? Drugs, 42(4), 569-605. Available at: [Link]
-
Sharifi-Rad, J., et al. (2020). Biochemistry of Antioxidants: Mechanisms and Pharmaceutical Applications. Antioxidants, 9(10), 1001. Available at: [Link]
-
Alston, T. A., Porter, D. J., & Bright, H. J. (1985). Generation of nitric oxide by enzymatic oxidation of N-hydroxy-N-nitrosamines. The Journal of biological chemistry, 260(7), 4069–4074. Available at: [Link]
-
Mei, D., et al. (2020). Hydrolysis of Acetamide on Low-Index CeO2 Surfaces: Ceria as a Deamidation and General De-esterification Catalyst. ACS Catalysis, 10(15), 8418–8431. Available at: [Link]
-
Chou, H. C., Lang, N. P., & Kadlubar, F. F. (1995). Metabolic activation of N-hydroxy arylamines and N-hydroxy heterocyclic amines by human sulfotransferase(s). Cancer research, 55(3), 525–529. Available at: [Link]
-
Ezeriņa, D., et al. (2022). Expected and Unexpected Effects of Pharmacological Antioxidants. Antioxidants, 11(10), 1999. Available at: [Link]
-
Reid, E. E. (1911). Catalysis of the formation and hydrolysis of acetamide by acetic acid. American Chemical Journal, 45(4), 327-343. Available at: [Link]
-
Beckett, A. H., & Achari, R. (1977). Derivatization to stabilize some aliphatic primary hydroxylamines for g.l.c. analysis. Journal of pharmacy and pharmacology, 29(10), 631–633. Available at: [Link]
-
Jalalizadeh, H., et al. (2006). A Rapid and Sensitive HPLC Method for the Determination of 2-hydroxyflutamide in Human Plasma. International Journal of Pharmacology, 2(2), 221-225. Available at: [Link]
-
ResearchGate. (n.d.). Analytical characteristics of the procedure (n = 15). Available at: [Link]
-
Guengerich, F. P. (2003). N-hydroxyarylamines. Toxicology and applied pharmacology, 192(3), 366–382. Available at: [Link]
-
National University of Malaysia. (2018). Clinical Pharmacokinetics of Antioxidants and Their Impact on Systemic Oxidative Stress. Pharmaceuticals, 11(4), 109. Available at: [Link]
-
Mosslemin, M. H., et al. (2008). Crystal structure of N-[(2-hydroxynaphthalen-1-yl)(4-methylphenyl)methyl]acetamide. Acta Crystallographica Section E: Structure Reports Online, 64(12), o2383. Available at: [Link]
-
Ross, D., et al. (1985). The metabolic conversion of N-methyl and N,N,-dimethylbenzamides to N-hydroxymethyl compounds. Xenobiotica, 15(11), 1001-1011. Available at: [Link]
-
SIELC Technologies. Separation of Acetamide, N-(5-hydroxy-1-naphthalenyl)- on Newcrom R1 HPLC column. Available at: [Link]
-
eLife. (2024). Discovery of the 1-naphthylamine biodegradation pathway reveals a broad-substrate-spectrum enzyme catalyzing 1-naphthylamine glutamylation. Available at: [Link]
-
South Eastern European Journal of Public Health. (2025). N-methyl acetamide under solvent free condition, its characterization, antibacterial, antioxidant, computational and docking studies with HIV-1 protein. Available at: [Link]
-
RSC Advances. (2022). A review on the degradation of acetaminophen by advanced oxidation process: pathway, by-products, biotoxicity, and density functional theory calculation. Available at: [Link]
-
CORE. (n.d.). 12 Understanding the Enzymatic Degradation of Biodegradable Polymers and Strategies to Control Their Degradation Rate. Available at: [Link]
-
Wang, H., et al. (2021). Quantitative MALDI-MS assay of steroid hormones in plasma based on hydroxylamine derivatization. Talanta, 224, 121873. Available at: [Link]
-
ResearchGate. (2025). Methodologies for stabilization of pharmaceuticals in biological samples. Available at: [Link]
-
NizamMohideen, M. I., et al. (2009). N-[(2-Hydroxy-1-naphthyl)(3-nitrophenyl)methyl]acetamide. Acta Crystallographica Section E: Structure Reports Online, 65(11), o2764. Available at: [Link]
-
MDPI. (2022). Evaluation of Substituted N-Aryl Maleimide and Acrylamides for Bioconjugation. Available at: [Link]
-
University of Washington. (2025). Quantification of Endogenous Steroids and Hormonal Contraceptives in Human Plasma via Surrogate Calibration and UHPLC-MS/MS. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Analysis Of Drug Metabolites in Biological Samples: Techniques And Applications - Blogs - News [alwsci.com]
- 3. N-hydroxyarylamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sample Management: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 5. N-Phenylhydroxylamine - Wikipedia [en.wikipedia.org]
- 6. Generation of nitric oxide by enzymatic oxidation of N-hydroxy-N-nitrosamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Detoxification of carcinogenic aromatic and heterocyclic amines by enzymatic reduction of the N-hydroxy derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. youtube.com [youtube.com]
- 10. What is the mechanism of Acetamide? [synapse.patsnap.com]
- 11. researchgate.net [researchgate.net]
- 12. biocompare.com [biocompare.com]
- 13. Biological Sample Storage Considerations | PHCbi | PHCbi [phchd.com]
- 14. Bioanalysis in drug discovery and development - PMC [pmc.ncbi.nlm.nih.gov]
- 15. antiox.org [antiox.org]
- 16. Drug Antioxidant Effects: A Basis for Drug Selection? - PMC [pmc.ncbi.nlm.nih.gov]
- 17. adipogen.com [adipogen.com]
- 18. scispace.com [scispace.com]
- 19. neoteryx.com [neoteryx.com]
- 20. A Guide to Biological Sample Storage for Biopharma Companies [tobinscientific.com]
- 21. bioanalysis-zone.com [bioanalysis-zone.com]
A Comparative Guide to the Mutagenic Potential of 1-Naphthylamine and its Metabolite, N-Hydroxy-N-(naphthalen-1-yl)acetamide
Introduction
In the landscape of chemical safety and drug development, the assessment of mutagenic potential is a cornerstone of preclinical toxicology. Aromatic amines represent a class of compounds with significant industrial applications, but also one that includes several potent mutagens and carcinogens. Understanding the structure-activity relationships within this class is paramount for predicting and mitigating genotoxic risk. This guide provides an in-depth comparison of the mutagenic potential of 1-naphthylamine (1-NA), a primary aromatic amine, and its proximate metabolite, N-Hydroxy-N-(naphthalen-1-yl)acetamide (N-OH-Ac-1-NA). While structurally similar, their mechanisms of inducing genetic damage and their activity in standard assays differ significantly. This comparison will be grounded in experimental data from key genotoxicity assays and an exploration of their underlying biochemical pathways. For the purpose of this guide, and due to the availability of public data, we will be using N-hydroxy-1-naphthylamine (N-OH-1-NA) as a close surrogate for N-OH-Ac-1-NA, as it represents the critical N-hydroxylated intermediate.
Chemical and Metabolic Profiles
1-Naphthylamine is an aromatic amine derived from naphthalene. Its industrial significance is primarily in the synthesis of azo dyes. The genotoxicity of many aromatic amines is not an intrinsic property of the parent molecule but is instead dependent on its metabolic activation to reactive electrophilic species.
The primary metabolic activation pathway for 1-naphthylamine, like many other aromatic amines, involves N-hydroxylation catalyzed by cytochrome P450 enzymes, predominantly CYP1A2, in the liver[1]. This reaction forms N-hydroxy-1-naphthylamine (N-OH-1-NA). This N-hydroxy metabolite is more reactive than the parent amine and is considered a proximate carcinogen[2]. It can undergo further activation, for instance, through O-acetylation by N-acetyltransferases (NATs), to form a highly reactive N-acetoxy ester. This ester can spontaneously decompose to form a nitrenium ion, an ultimate carcinogen that readily reacts with DNA to form adducts[3]. The N-hydroxy metabolite itself can also be directly mutagenic.
For the purpose of this guide, we are comparing the parent amine, 1-naphthylamine, with its N-hydroxylated and acetylated metabolite, N-Hydroxy-N-(naphthalen-1-yl)acetamide. The critical N-hydroxy functional group is the key to its enhanced mutagenic potential.
Comparative Mutagenicity Analysis
The mutagenic potential of a chemical is typically assessed using a battery of in vitro and in vivo tests. The bacterial reverse mutation assay, or Ames test, is the most widely used initial screen for mutagenic activity[4][5].
Ames Test (Bacterial Reverse Mutation Assay)
The Ames test utilizes various strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize this essential amino acid and will not grow on a histidine-deficient medium[5]. A mutagen can cause a reverse mutation, restoring the gene's function and allowing the bacteria to grow and form colonies. The test is conducted with and without a metabolic activation system (S9 mix), which is a liver homogenate that simulates mammalian metabolism[6].
-
1-Naphthylamine: Experimental data consistently show that 1-naphthylamine is mutagenic in the Ames test, but only in the presence of a metabolic activation system (S9 mix)[7]. This indicates that 1-NA itself is a pro-mutagen and requires conversion to a reactive metabolite to exert its mutagenic effect. It has been shown to be active in Salmonella typhimurium strains TA98 (which detects frameshift mutagens) and TA100 (which detects base-pair substitution mutagens)[3][7]. The requirement for S9 mix is a key characteristic of its mutagenic profile.
-
N-Hydroxy-N-(naphthalen-1-yl)acetamide (as N-hydroxy-1-naphthylamine): As the N-hydroxylated metabolite, N-hydroxy-1-naphthylamine is considered a proximate mutagen. Studies on the closely related N-hydroxy-2-naphthylamine have shown it to be a direct-acting mutagen in the Ames test, meaning it does not require the S9 mix for its activity[8]. This is because the N-hydroxylation step, which is the rate-limiting metabolic activation for the parent amine, has already occurred. Therefore, N-Hydroxy-N-(naphthalen-1-yl)acetamide is expected to be a direct-acting mutagen. The mutagenicity of N-hydroxy-1-naphthylamine has been demonstrated in Escherichia coli[9].
Table 1: Comparative Mutagenicity in the Ames Test
| Compound | Requirement for Metabolic Activation (S9) | Mutagenic Activity |
| 1-Naphthylamine | Yes | Pro-mutagen |
| N-Hydroxy-N-(naphthalen-1-yl)acetamide | No (predicted) | Direct-acting mutagen |
This fundamental difference in the requirement for metabolic activation is the most critical point of comparison. From a practical standpoint in a screening scenario, a compound that is a direct-acting mutagen is often of greater concern as it does not rely on specific metabolic pathways to become genotoxic.
Mechanism of Mutagenicity: DNA Adduct Formation
The ultimate carcinogenic species derived from 1-naphthylamine, the nitrenium ion, is a powerful electrophile that readily attacks nucleophilic sites on DNA bases, primarily guanine and adenine, to form covalent adducts[10][11]. These adducts distort the DNA helix, interfering with normal DNA replication and repair processes, which can lead to mutations. The formation of DNA adducts is a critical step in the initiation of chemical carcinogenesis[12][13]. While both compounds lead to the formation of DNA adducts, the direct reactivity of the N-hydroxy metabolite with DNA underscores its higher intrinsic mutagenic potential.
Other Genotoxicity Endpoints
Beyond the Ames test, other assays are used to assess different types of genetic damage.
-
Chromosomal Aberrations: 1-Naphthylamine has been shown to increase the incidence of chromosomal aberrations in cultured rodent cells[14][15]. This indicates that it can cause clastogenic (chromosome-breaking) effects.
-
DNA Strand Breaks: Studies have shown that 1-naphthylamine can induce DNA strand breaks in mice[14][15].
-
Micronucleus Test: The in vivo micronucleus test in bone marrow cells of mice for 1-naphthylamine has been reported as negative[14][15].
Data for N-Hydroxy-N-(naphthalen-1-yl)acetamide in these mammalian cell-based assays are not as readily available in the public domain, but given its nature as a proximate carcinogen, it would be expected to be positive in assays measuring DNA damage and chromosomal aberrations.
Experimental Protocols
To ensure the scientific integrity and reproducibility of mutagenicity testing, standardized protocols are essential. Below is a detailed, step-by-step methodology for the Ames test, a cornerstone of genetic toxicology.
Protocol: Ames Test (Bacterial Reverse Mutation Assay - Pre-incubation Method)
This protocol is based on the principles outlined in OECD Guideline 471[6].
1. Materials and Reagents:
-
Salmonella typhimurium strains (e.g., TA98, TA100)
-
Nutrient broth
-
Top agar (containing a trace amount of histidine and biotin)
-
Minimal glucose agar plates (Vogel-Bonner medium)
-
Test compound and solvent control (e.g., DMSO)
-
Positive controls (e.g., 2-aminoanthracene for +S9, sodium azide for TA100 -S9)
-
S9 fraction (from Aroclor 1254 or phenobarbital/β-naphthoflavone-induced rat liver)
-
S9 cofactor mix (NADP+, Glucose-6-phosphate)
2. Experimental Workflow:
Sources
- 1. Direct Comparison of the Lowest Effect Concentrations of Mutagenic Reference Substances in Two Ames Test Formats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. stacks.cdc.gov [stacks.cdc.gov]
- 3. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 4. scispace.com [scispace.com]
- 5. re-place.be [re-place.be]
- 6. hesiglobal.org [hesiglobal.org]
- 7. The evaluation of mutagenicities of 19 structurally related aromatic amines and acetamides in Salmonella typhimurium TA98 and TA100 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The metabolic activation of 2-naphthylamine to mutagens in the Ames test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Analysis of chemical structures and mutations detected by Salmonella TA98 and TA100 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. N-hydroxylation of carcinogenic and mutagenic aromatic amines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. legacy.genetics-gsa.org [legacy.genetics-gsa.org]
- 13. researchgate.net [researchgate.net]
- 14. Analysis of Chemical Structures and Mutations Detected by Salmonella TA98 and TA100 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 1-NAPHTHYLAMINE (Group 3) - Overall Evaluations of Carcinogenicity - NCBI Bookshelf [ncbi.nlm.nih.gov]
Inter-Laboratory Validation of N-Hydroxy-N-(naphthalen-1-yl)acetamide Synthesis Methods: A Comparative Guide
Introduction & Mechanistic Context
As a Senior Application Scientist overseeing the production of reference materials for genetic toxicology, I frequently encounter the synthetic challenges posed by arylamine metabolites. N-Hydroxy-N-(naphthalen-1-yl)acetamide (also known as N-acetyl-N-(1-naphthyl)hydroxylamine) is a vital reference standard. It serves as a stable precursor to N-hydroxy-1-naphthylamine, an ultimate carcinogen that readily binds to DNA, forming major adducts at the O6 and C8 positions of deoxyguanosine[1][2]. These adducts are critical biomarkers for in vitro mutagenesis assays and metabolic activation studies[3].
Synthesizing this hydroxamic acid derivative with high purity (>98%) is notoriously difficult. The intermediate hydroxylamine is highly susceptible to over-reduction, and the final hydroxamic acid is prone to O-acetylation. This guide provides an objective, data-backed comparison of two primary synthesis workflows—validated across three independent laboratories—to help researchers and drug development professionals select the optimal protocol.
Mechanistic Pathway & Failure Modes
Understanding the reaction trajectory is essential for preventing impurity formation. The diagram below illustrates the desired pathway alongside the primary failure modes: over-reduction and over-acetylation.
Figure 1: Synthesis pathway of N-Hydroxy-N-(naphthalen-1-yl)acetamide and common side reactions.
Methodological Comparison: Classical vs. Catalytic Synthesis
Method A: Classical Zinc/Ammonium Chloride Reduction
This traditional approach utilizes zinc dust and ammonium chloride to reduce 1-nitronaphthalene to the hydroxylamine, followed by acetylation[4].
-
The Causality of pH Control: Ammonium chloride acts as a mild proton source, buffering the aqueous system to pH ~6.5. This is critical; stronger acids would protonate the hydroxylamine intermediate, facilitating N-O bond cleavage and driving complete reduction to the unwanted 1-naphthylamine[4].
-
Drawbacks: The heterogeneous nature of zinc dust makes stirring and temperature control difficult upon scale-up, often leading to localized hot spots and inconsistent yields.
Method B: Catalytic Transfer Hydrogenation (Palladium on Carbon)
A modernized, greener approach adapted from rapid synthesis protocols[5], utilizing Pd/C with a controlled hydrogen donor (or strict stoichiometric H₂) and acetic anhydride.
-
The Causality of Acetic Anhydride: Method B replaces acetyl chloride with acetic anhydride. Acetic anhydride is a milder electrophile, which significantly reduces the thermodynamic driving force for the formation of the N,O-diacetate impurity, preserving the integrity of the hydroxamic acid.
Step-by-Step Experimental Protocols
Protocol A: Zinc/Ammonium Chloride Workflow
-
Reduction: Dissolve 10 mmol of 1-nitronaphthalene in 30 mL of ethanol. Add 12 mmol of NH₄Cl dissolved in 10 mL of water. Cool the mixture to 10 °C.
-
Zinc Addition: Add 25 mmol of activated zinc dust portion-wise over 30 minutes, maintaining the internal temperature below 15 °C to prevent over-reduction.
-
Filtration: Stir for 2 hours, then filter the zinc salts through a Celite pad. Concentrate the filtrate under vacuum.
-
Acetylation: Dissolve the crude N-(1-naphthyl)hydroxylamine in dry THF (20 mL) and add 11 mmol of pyridine. Cool strictly to 0–5 °C.
-
Acyl Addition: Dropwise add 10.5 mmol of acetyl chloride.
-
Expert Insight: The reaction must remain below 5 °C. Hydroxamic acids are highly nucleophilic; elevated temperatures thermodynamically favor N,O-diacetate formation, which undergoes rapid Bamberger-type degradation.
-
-
Workup: Quench with ice water, extract with ethyl acetate, wash with 1M HCl, brine, dry over Na₂SO₄, and evaporate.
Protocol B: Catalytic Workflow
-
Reduction: Dissolve 10 mmol of 1-nitronaphthalene in 40 mL of methanol. Add 5% Pd/C (0.5 mol%).
-
Hydrogenation: Purge the flask with H₂ and strictly monitor the uptake. Terminate the reaction exactly when 2.0 equivalents of H₂ are consumed to prevent 1-naphthylamine formation. Filter through Celite.
-
Acetylation: To the methanolic filtrate, add 11 mmol of acetic anhydride directly at 0 °C. Stir for 1 hour.
-
Precipitation: Add cold water to precipitate the N-Hydroxy-N-(naphthalen-1-yl)acetamide. Filter and recrystallize from ethanol/water.
Trustworthiness: The Self-Validating System
Both protocols must incorporate in-process validation to ensure the integrity of the target compound.
-
Ferric Chloride (FeCl₃) Checkpoint: To confirm successful N-acetylation without complete O-acetylation, mix a 10 µL reaction aliquot with 1 mL of 1% aqueous FeCl₃. A deep burgundy/purple complex instantly forms if the hydroxamic acid (N-OH) is present. A yellow solution indicates either unreacted starting material or complete conversion to the diacetate impurity.
Inter-Laboratory Validation Data
To objectively compare these methodologies, three independent laboratories synthesized the target compound using both protocols at a 10-gram scale. The quantitative data is summarized below.
| Performance Metric | Method A: Zn/NH₄Cl + AcCl | Method B: Pd/C + Ac₂O |
| Mean Isolated Yield | 61.4 ± 4.2% | 79.8 ± 2.1% |
| Purity (HPLC-UV 254 nm) | 93.5% | >98.5% |
| Primary Impurity | 1-Naphthylamine (3-5%) | N,O-Diacetate (<1%) |
| Reaction Time (Total) | 4.5 hours | 2.0 hours |
| E-Factor (Waste/Product) | ~45 | ~18 |
| Scalability | Poor (Exothermic, heterogeneous) | Excellent (Homogeneous) |
Data represents the mean values across three independent runs per laboratory.
Conclusion & Recommendations
For researchers requiring high-purity reference standards for DNA adduct studies[1][5], Method B (Catalytic Hydrogenation) is unequivocally superior. It offers a higher yield, eliminates heavy metal waste (reducing the E-Factor from 45 to 18), and minimizes the formation of the problematic 1-naphthylamine impurity. Method A remains a viable, accessible alternative for laboratories lacking pressurized hydrogenation equipment, provided strict temperature and pH controls are maintained during the zinc reduction[4].
References[1] "Quantitative Structure−Activity Relationships of Mutagenic and Carcinogenic Aromatic Amines." Chemical Reviews, ACS Publications. URL: https://pubs.acs.org/doi/10.1021/cr990023l[4] "N-nitroso-n-substituted hydroxylamines as nitric oxide donors." WO1996036326A1, Google Patents. URL: https://patents.google.com/patent/WO1996036326A1/en[2] "Reaction of 1-naphthylhydroxylamine with calf thymus deoxyribonucleic acid. Isolation and synthesis of N-(guanin-C8-yl)-1-naphthylamine." Chem Pharm Bull (Tokyo), PubMed. URL: https://doi.org/10.1248/cpb.29.2730[3] "Rapid absorption, distribution, and excretion of carcinogenic N-hydroxy-arylamines after direct urethral instillation into the rat urinary bladder." Carcinogenesis, Oxford Academic. URL: https://doi.org/10.1093/carcin/2.1.15[5] "Targeted and Untargeted Detection of DNA Adducts of Aromatic Amine Carcinogens in Human Bladder by Ultra-Performance Liquid Chromatography-High-Resolution Mass Spectrometry." Chemical Research in Toxicology, ACS Publications. URL: https://doi.org/10.1021/acs.chemrestox.8b00206
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Reaction of 1-naphthylhydroxylamine with calf thymus deoxyribonucleic acid. Isolation and synthesis of N-(guanin-C8-yl)-1-naphthylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. WO1996036326A1 - N-nitroso-n-substituted hydroxylamines as nitric oxide donors - Google Patents [patents.google.com]
- 5. pubs.acs.org [pubs.acs.org]
A Comprehensive Guide to the Safe Disposal of N-Hydroxy-N-(naphthalen-1-yl)acetamide
For researchers and professionals in the dynamic field of drug development, the integrity of our work extends beyond the benchtop; it encompasses the entire lifecycle of the chemical compounds we handle. The proper disposal of these substances is not merely a regulatory hurdle but a cornerstone of our commitment to safety and environmental stewardship. This guide provides a detailed protocol for the safe disposal of N-Hydroxy-N-(naphthalen-1-yl)acetamide, grounded in established safety principles and an understanding of its chemical properties.
Understanding the Compound: Hazard Profile and Risk Assessment
Key Hazards to Consider:
-
Toxicity: Aromatic amides can be harmful if swallowed, inhaled, or absorbed through the skin.[1][2] Similar compounds exhibit acute oral toxicity.[1]
-
Irritation: It may cause skin and serious eye irritation.[1][2]
-
Target Organ Toxicity: Some related compounds may cause respiratory irritation.[2]
-
Reproductive Toxicity: N-Hydroxyacetamide is classified as a substance that may damage fertility or the unborn child.[3] This is a critical consideration for N-Hydroxy-N-(naphthalen-1-yl)acetamide, and it should be handled as a potential reproductive toxin.
-
Environmental Hazards: Related compounds are very toxic to aquatic life with long-lasting effects.[3] Therefore, it is imperative to prevent its release into the environment.[3][4]
Due to these potential hazards, a cautious approach is warranted. All handling and disposal procedures should be designed to minimize exposure to personnel and prevent environmental contamination.
Personal Protective Equipment (PPE): Your First Line of Defense
Before beginning any work that involves handling or disposing of N-Hydroxy-N-(naphthalen-1-yl)acetamide, it is mandatory to be equipped with the appropriate Personal Protective Equipment (PPE). The causality here is direct: to prevent the compound from coming into contact with your body.
| PPE Component | Specification | Rationale |
| Eye and Face Protection | Wear tightly fitting safety goggles or a face shield conforming to EN 166 (EU) or NIOSH (US) standards.[5] | Protects against splashes and airborne particles of the chemical, which can cause serious eye irritation.[1][2] |
| Hand Protection | Handle with chemical-impermeable gloves (e.g., nitrile rubber).[5] | Prevents skin contact, as the compound may be absorbed through the skin or cause skin irritation.[1][2] |
| Body Protection | Wear a lab coat, and for larger quantities or in case of a spill, consider fire/flame-resistant and impervious clothing.[5] | Minimizes the risk of skin contact and contamination of personal clothing. |
| Respiratory Protection | For operations that may generate dust or aerosols, use a dust respirator or work in a well-ventilated fume hood.[3][6] | Prevents inhalation of the compound, which can be harmful.[1][2] |
Step-by-Step Disposal Protocol
The guiding principle for the disposal of N-Hydroxy-N-(naphthalen-1-yl)acetamide is that it must be treated as hazardous waste. Under no circumstances should it be disposed of down the drain or in regular trash.[4][7]
Materials Needed:
-
Designated hazardous waste container (compatible material, e.g., a clearly labeled plastic or glass bottle with a screw cap).[7]
-
Hazardous waste labels.
-
Personal Protective Equipment (as specified above).
-
Fume hood.
Procedure:
-
Work in a Designated Area: All waste handling should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[3][6]
-
Waste Collection:
-
Container Labeling:
-
Immediately label the waste container with a "Hazardous Waste" sticker.[8]
-
The label must include the full chemical name: "N-Hydroxy-N-(naphthalen-1-yl)acetamide". Do not use abbreviations or chemical formulas.[8]
-
List all constituents and their approximate concentrations if it is a mixed waste stream.[9]
-
Include the date when the waste was first added to the container.
-
-
Waste Segregation:
-
Disposal Arrangement:
-
Empty Container Disposal:
-
Empty containers that held N-Hydroxy-N-(naphthalen-1-yl)acetamide must also be treated as hazardous waste.
-
Triple-rinse the container with a suitable solvent (e.g., acetone or ethanol).[7][8]
-
Collect the rinsate as hazardous waste and add it to your designated waste container.[7][8]
-
After triple-rinsing, the container can often be disposed of as regular waste, but be sure to deface the original label.[12] Always confirm this procedure with your institution's EHS guidelines.
-
Emergency Procedures: Preparedness is Key
Accidents can happen, and a clear, rehearsed emergency plan is crucial.
In Case of a Spill:
-
Minor Spill:
-
Evacuate non-essential personnel from the immediate area.
-
Wearing appropriate PPE, clean up the spill immediately.[3]
-
For solid spills, use dry clean-up procedures and avoid generating dust.[3] You can gently sweep or shovel the material into a labeled container for disposal.[3]
-
For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.[6]
-
-
Major Spill:
In Case of Personal Exposure:
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. If irritation persists, seek medical attention.[5]
-
Inhalation: Move the person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[4][5]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[6]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of N-Hydroxy-N-(naphthalen-1-yl)acetamide.
Sources
- 1. nextsds.com [nextsds.com]
- 2. Acetamide, N-1-naphthalenyl- | C12H11NO | CID 68461 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. id.hyhpesticide.com [id.hyhpesticide.com]
- 5. echemi.com [echemi.com]
- 6. keyorganics.net [keyorganics.net]
- 7. rtong.people.ust.hk [rtong.people.ust.hk]
- 8. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 9. dec.neduet.edu.pk [dec.neduet.edu.pk]
- 10. cdn.chemservice.com [cdn.chemservice.com]
- 11. fishersci.com [fishersci.com]
- 12. vanderbilt.edu [vanderbilt.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
